1-Amino-2,4-dibromoanthraquinone
Description
This compound is an anthraquinone.
Structure
3D Structure
Properties
IUPAC Name |
1-amino-2,4-dibromoanthracene-9,10-dione | |
|---|---|---|
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InChI |
InChI=1S/C14H7Br2NO2/c15-8-5-9(16)12(17)11-10(8)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,17H2 | |
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InChI Key |
ZINRVIQBCHAZMM-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3Br)Br)N | |
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Molecular Formula |
C14H7Br2NO2 | |
| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
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DSSTOX Substance ID |
DTXSID4039235 | |
| Record name | 1-Amino-2,4-dibromoanthraquinone | |
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Molecular Weight |
381.02 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-amino-2,4-dibromoanthraquinone is an odorless red powder. (NTP, 1992), Odorless red solid; [CAMEO] | |
| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
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Flash Point |
greater than 392 °F (NTP, 1992), Flash point > 200 °C | |
| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
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| Record name | 1-Amino-2,4-dibromoanthraquinone | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
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Color/Form |
Red needles (from xylene) | |
CAS No. |
81-49-2 | |
| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
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| Record name | 1-Amino-2,4-dibromo-9,10-anthracenedione | |
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| Record name | 1-amino-2,4-dibromoanthraquinone | |
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| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
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Melting Point |
439 °F (NTP, 1992), 221 °C | |
| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
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| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Amino-2,4-dibromoanthraquinone (CAS 81-49-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of 1-Amino-2,4-dibromoanthraquinone (CAS No. 81-49-2). This compound, a derivative of anthraquinone, is a significant intermediate in the synthesis of various dyes. However, its toxicological profile, particularly its carcinogenicity, necessitates a thorough understanding for safe handling and for evaluating its potential risks and applications. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a crucial resource for professionals in research and drug development.
Physicochemical Properties
This compound is an odorless red powder or appears as red needles when crystallized from xylene.[1][2] It is sensitive to long-term exposure to air and light.[3][4]
Table 1: Physicochemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-amino-2,4-dibromoanthracene-9,10-dione | [2] |
| CAS Number | 81-49-2 | [2] |
| Molecular Formula | C₁₄H₇Br₂NO₂ | [2] |
| Molecular Weight | 381.02 g/mol | [2] |
| Appearance | Odorless red powder/Red needles | [1][2] |
| Melting Point | 224-226 °C | [5] |
| Boiling Point | 550.4 ± 50.0 °C at 760 mmHg | [6] |
| Vapor Pressure | 1.4 x 10⁻⁹ mm Hg at 25°C (estimated) | [1] |
| Water Solubility | 0.015 mg/L at 25 °C | [1] |
| Organic Solvent Solubility | < 1 mg/mL in acetone (B3395972) at 23 °C1–10 mg/mL in dimethyl sulfoxide (B87167) at 23 °C< 1mg/mL in toluene (B28343) at 23 °C | [1] |
Synthesis and Purification
The primary method for the synthesis of this compound is the bromination of 1-aminoanthraquinone (B167232) in the presence of an acid.[1][7]
Experimental Protocol: Synthesis
A detailed method for the preparation of this compound is described in Korean Patent KR0160330B1.[5][8] This process involves the dibromination of 1-aminoanthraquinone in the presence of water, sulfuric acid, iodine, and a dispersant, followed by neutralization.[5][8]
Materials:
-
1-Aminoanthraquinone
-
Water
-
Sulfuric Acid
-
Iodine
-
Dispersant
-
Bromine
-
Sodium Sulfite (B76179)
-
10% aqueous Sodium Hydroxide (B78521) solution
Procedure:
-
Suspend 1-aminoanthraquinone in water.
-
Add sulfuric acid, a catalytic amount of iodine, and a dispersant to the suspension.
-
Stir the mixture for 1 hour at 25-30 °C.
-
Raise the temperature to 50 °C and slowly add bromine dropwise.
-
After the addition of bromine, increase the temperature to 85-90 °C and continue stirring for 4-8 hours to complete the reaction.
-
Neutralize the reaction mixture with sodium sulfite and then with a 10% aqueous sodium hydroxide solution.
-
Filter the resulting precipitate, wash it with water, and dry to obtain this compound.[5]
This method reports a high yield (99.7%) and high purity (98.5%) of the final product.[5]
Experimental Protocol: Purification
Purification of the crude product is typically achieved through washing and recrystallization.
Materials:
-
Crude this compound
-
Hot water
-
Organic solvent (e.g., pyridine (B92270), xylene)
Procedure:
-
Wash the crude solid thoroughly with hot water to remove any water-soluble impurities, such as pyridine hydrobromide if pyridine is used as a solvent in the synthesis.[9]
-
Dry the washed solid.
-
For further purification, recrystallize the solid from a suitable organic solvent like pyridine or xylene.[1][9] The choice of solvent may depend on the scale of the reaction and the desired purity.
Biological Activity and Toxicology
This compound is recognized as a potential human carcinogen based on sufficient evidence from animal studies.[8][10][11]
Carcinogenicity
Studies conducted by the National Toxicology Program (NTP) have shown that oral administration of this compound in the diet is carcinogenic in rodents, causing tumors at multiple sites.[11][12]
Table 2: Summary of Carcinogenic Effects in Rodents
| Species | Route of Administration | Target Organs for Tumorigenesis | Source(s) |
| Rats (F344/N) | Oral (feed) | Liver (hepatocellular adenoma and carcinoma), Large intestine (carcinoma), Kidney (renal-tubule adenoma and carcinoma), Urinary bladder (transitional-cell carcinoma) | [11] |
| Mice (B6C3F1) | Oral (feed) | Liver (hepatocellular adenoma and carcinoma), Forestomach (squamous-cell carcinoma), Lung (alveolar/bronchiolar adenoma and carcinoma) | [11] |
Mechanism of Carcinogenicity
The carcinogenic mechanism of this compound is believed to involve genotoxicity. The compound and/or its metabolites are thought to target DNA, leading to mutations.[1][10] Specifically, studies have identified point mutations in the ras proto-oncogene in tumors from mice exposed to the compound.[1][10] The predominant mutations observed were A to T transversions and A to G transitions, suggesting that the compound or its metabolites target adenine (B156593) bases within the ras gene.[1][10]
The RAS family of proto-oncogenes (including HRAS, KRAS, and NRAS) are key regulators of cell proliferation, differentiation, and survival.[1][10] Mutations that lead to the constitutive activation of RAS proteins can result in uncontrolled cell growth and tumor formation.[10] The activation of RAS triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1]
Caption: RAS signaling pathway activated by external stimuli, leading to cell proliferation.
Genetic Toxicology
In vitro studies have shown that this compound can induce chromosomal aberrations and sister chromatid exchange in mammalian cells.[1] It has also been found to be mutagenic in some strains of Salmonella typhimurium (Ames test), particularly in the absence of metabolic activation.[1]
Experimental Workflows
NTP Toxicology and Carcinogenesis Study Workflow
The National Toxicology Program conducts comprehensive studies to evaluate the toxicity and carcinogenic potential of chemical compounds.[6][12][13] The general workflow for these studies is as follows:
Caption: General workflow for NTP toxicology and carcinogenesis studies.
Genetic Toxicology Testing Workflow
A standard battery of tests is employed to assess the genotoxic potential of a chemical.
References
- 1. RAS signaling in carcinogenesis, cancer therapy and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C14H7Br2NO2 | CID 6681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. RAS oncogenes: weaving a tumorigenic web - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. KR0160330B1 - Process for preparation of 1-amino-2,4-dibromoanthraguinone - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Oncogene - Wikipedia [en.wikipedia.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 81-49-2) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | RAS: Striking at the Core of the Oncogenic Circuitry [frontiersin.org]
1-Amino-2,4-dibromoanthraquinone molecular weight and formula
An in-depth analysis of 1-Amino-2,4-dibromoanthraquinone reveals its fundamental chemical properties, which are crucial for researchers and drug development professionals. This guide summarizes its molecular formula and weight, providing a foundational dataset for further research and application.
Core Molecular Data
This compound is an organic compound classified as an anthraquinone (B42736) derivative. Its core quantitative attributes are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₇Br₂NO₂ | [1][2][3] |
| Molecular Weight | ~381.02 g/mol | [2][3][4] |
The molecular formula indicates a structure composed of 14 carbon atoms, 7 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight is a key parameter for stoichiometric calculations in experimental protocols.[1][2][3]
Logical Relationship of Compound Properties
The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.
References
An In-Depth Technical Guide to 1-Amino-2,4-dibromoanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1-Amino-2,4-dibromoanthraquinone, including its structure, nomenclature, physicochemical properties, synthesis, and analytical data. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Structure and Nomenclature
This compound is a substituted anthraquinone (B42736), a class of aromatic organic compounds. Its core structure consists of an anthraquinone backbone with an amino group at the first position and bromine atoms at the second and fourth positions.
Chemical Structure:
Figure 1: Chemical Structure of this compound.[1]
Nomenclature:
| Type | Name |
| IUPAC Name | 1-amino-2,4-dibromoanthracene-9,10-dione[2] |
| CAS Number | 81-49-2[2] |
| Molecular Formula | C₁₄H₇Br₂NO₂[2] |
| Molecular Weight | 381.02 g/mol [2] |
| Synonyms | 2,4-Dibromo-1-anthraquinonylamine, Dibromoaminoanthraquinone, ADBAQ, NCI-C55458[2] |
Physicochemical Properties
This compound is an odorless, reddish-brown to orange powder.[3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Melting Point | 226 °C | [3] |
| Boiling Point | 550.4 ± 50.0 °C at 760 mmHg (predicted) | [3] |
| Solubility | Water: 0.015 mg/L at 25 °CAcetone: < 1 mg/mL at 23 °CDimethyl sulfoxide: 1–10 mg/mL at 23 °CToluene: << 1mg/mL at 23 °C | [3] |
| Vapor Pressure | 1.4 × 10⁻⁹ mm Hg at 25°C (estimated) | [3] |
| Octanol/Water Partition Coefficient (log Kow) | 5.31 (estimated) | [3] |
| Flash Point | > 200 °C | [3] |
Synthesis of this compound
The primary method for the synthesis of this compound is through the bromination of 1-aminoanthraquinone.[3] A detailed experimental protocol, adapted from a patented method, is provided below. This process involves the use of sulfuric acid, iodine as a catalyst, and a dispersant, followed by the addition of bromine.
Experimental Protocol: Bromination of 1-Aminoanthraquinone
Materials:
-
1-Aminoanthraquinone
-
Sulfuric acid
-
Iodine
-
Dispersant
-
Bromine
-
Sodium sulfite (B76179)
-
10% aqueous sodium hydroxide (B78521) solution
-
Water
Procedure:
-
To a reaction vessel, add 1-aminoanthraquinone, water, sulfuric acid, a catalytic amount of iodine, and a dispersant.
-
Stir the mixture for 1 hour at a temperature of 25-30 °C.
-
Raise the temperature of the reaction mixture to 50 °C.
-
Slowly add bromine dropwise to the stirred mixture.
-
After the addition of bromine is complete, raise the temperature to 85-90 °C.
-
Maintain the reaction at this temperature and continue stirring for 4-8 hours to ensure the reaction goes to completion.
-
Neutralize the reaction mixture by adding sodium sulfite and a 10% aqueous solution of sodium hydroxide.
-
Filter the resulting precipitate.
-
Wash the filtered solid with water.
-
Dry the product to obtain orange this compound.
This protocol is based on the methodology described in Korean Patent KR0160330B1.[4]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Analytical Data
The characterization of this compound is typically performed using various analytical techniques, including mass spectrometry and spectroscopic methods.
Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of this compound.[5] The mass spectrum exhibits characteristic peaks corresponding to the molecular ion and its isotopic pattern due to the presence of two bromine atoms.
| m/z (relative abundance) | Assignment |
| 383 | [M+4]⁺ |
| 381 | [M+2]⁺ |
| 379 | [M]⁺ |
Note: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in the characteristic M, M+2, and M+4 peaks.
Spectroscopic Data
Spectroscopic data, including ¹³C NMR and IR, are available in various databases.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Data for the ¹³C NMR spectrum of this compound has been recorded and is available through spectral databases.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound has also been documented and can be found in spectral collections.[2]
Applications and Research Interest
This compound is primarily used as an intermediate in the synthesis of anthraquinone dyes.[5] These dyes are valued for their brightness and good fastness properties in the textile industry.[5] While its main application is industrial, its well-defined chemical structure and reactivity make it a subject of interest in chemical research.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It may cause eye and respiratory tract irritation.[6] It is also sensitive to long-term exposure to air and light.[6] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
- 1. Figure 1, [Chemical Structure of this compound]. - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C14H7Br2NO2 | CID 6681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:81-49-2 | Chemsrc [chemsrc.com]
- 4. KR0160330B1 - Process for preparation of 1-amino-2,4-dibromoanthraguinone - Google Patents [patents.google.com]
- 5. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-Depth Technical Guide to the Solubility of 1-Amino-2,4-dibromoanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-Amino-2,4-dibromoanthraquinone, a key intermediate in the synthesis of various dyes and a compound of interest in medicinal chemistry. Understanding its solubility profile is crucial for its application in research, particularly for reaction condition optimization, purification, and formulation development.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents and water. The following table summarizes the available quantitative data, providing a clear comparison of its solubility across different solvent polarities.
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 0.015 mg/L[1] |
| Acetone | 23 | < 1 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | 23 | 1–10 mg/mL[1] |
| Toluene | 23 | << 1 mg/mL[1] |
| Xylene | Not specified | Forms red needles upon recrystallization, indicating solubility at elevated temperatures.[2] |
Experimental Protocols
While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the literature, a general methodology based on established practices for organic compounds can be applied. The following is a representative protocol that can be adapted for this purpose.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
To separate the undissolved solid, centrifuge the vials at a high speed for a set duration.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. Take care not to disturb the solid at the bottom.
-
Dilute the collected supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Concentration Analysis:
-
Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve should be prepared beforehand using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Synthesis of this compound
This compound is typically synthesized from 1-aminoanthraquinone (B167232) through a bromination reaction. The general workflow for this synthesis is depicted below.
Caption: Synthesis workflow for this compound.
References
Spectroscopic Profile of 1-Amino-2,4-dibromoanthraquinone: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 1-Amino-2,4-dibromoanthraquinone, a key intermediate in the synthesis of various dyes and biologically active molecules. The intended audience for this document includes researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development.
Summary of Spectral Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.35 | s, br | NH₂ |
| 8.31 | m | H-5, H-8 |
| 7.78 | m | H-6, H-7 |
| 7.28 | s | H-3 |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 188.2 | C-9 |
| 182.2 | C-10 |
| 146.4 | C-1 |
| 141.6 | C-3 |
| 135.0 | C-6 |
| 134.1 | C-7 |
| 133.4 | C-9a |
| 132.8 | C-4a |
| 127.8 | C-8 |
| 127.4 | C-5 |
| 116.9 | C-2 |
| 110.1 | C-4 |
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3434 | N-H stretching (asymmetric) |
| 3321 | N-H stretching (symmetric) |
| 1668 | C=O stretching (quinone) |
| 1634 | C=O stretching (quinone, H-bonded) |
| 1585 | N-H bending |
| 1508 | C=C aromatic stretching |
| 1286 | C-N stretching |
| 742 | C-H bending (aromatic) |
| 623 | C-Br stretching |
Table 4: Mass Spectrometry (MS) Data
| m/z | Ion |
| 379.8913 | [M+H]⁺ |
| 381 | [M]⁺ |
| 379 | [M]⁺ |
| 383 | [M+2]⁺ |
Experimental Protocols
The data presented in this guide were obtained using the following methodologies:
Synthesis of this compound[1]
1-Aminoanthraquinone (1.0 g, 4.48 mmol) was dissolved in 10 mL of concentrated sulfuric acid at 0 °C. A solution of bromine (0.46 mL, 8.96 mmol) in 5 mL of concentrated sulfuric acid was added dropwise to the cooled solution. The resulting mixture was stirred at room temperature for 12 hours. Following the stirring period, the reaction mixture was carefully poured onto 100 mL of ice water. The precipitate that formed was collected by filtration, thoroughly washed with water, and subsequently dried to yield the pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
¹H and ¹³C NMR spectra were acquired on a Bruker Avance III 500 spectrometer, operating at 500 MHz for protons and 125 MHz for carbon-13. The solvent used for all NMR experiments was deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) and are referenced to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using the Potassium Bromide (KBr) pellet method. A small amount of the solid this compound was finely ground with dry KBr powder. The mixture was then pressed into a thin, transparent pellet, which was subsequently analyzed using an FTIR spectrometer.
Mass Spectrometry (MS)[1]
High-resolution mass spectrometry (HRMS) was performed on a micrOTOF-Q mass spectrometer (Bruker) equipped with an electrospray ionization (ESI) source in positive ion mode. The calculated mass for the protonated molecule [M+H]⁺ (C₁₄H₈Br₂NO₂) is 379.8916, and the experimentally found mass was 379.8913.[1] Additional mass spectral data was obtained from the NIST Mass Spectrometry Data Center, which reported the top three peaks in the gas chromatography-mass spectrometry (GC-MS) analysis as m/z 381, 379, and 383.
Data Analysis Workflow
The following diagram illustrates the general workflow for the characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Logical Relationship of Spectral Data
The different spectroscopic techniques provide complementary information for the structural confirmation of this compound.
Caption: Complementary Nature of Spectroscopic Data.
References
Synthesis of 1-Amino-2,4-dibromoanthraquinone from 1-aminoanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1-amino-2,4-dibromoanthraquinone from 1-aminoanthraquinone (B167232), a key intermediate in the manufacturing of various dyes and potentially for the development of pharmaceutical compounds.[1][2] This document outlines detailed experimental protocols, summarizes quantitative data, and presents a visual representation of the synthetic workflow.
Introduction
This compound is a derivative of anthraquinone (B42736) characterized by an amino group at the C1 position and bromine atoms at the C2 and C4 positions.[3] It is typically prepared by the bromination of 1-aminoanthraquinone in the presence of an acid.[1][2] The compound presents as an odorless red powder and is recognized as an important intermediate in the production of anthraquinone dyes.[2][3][4]
Synthetic Methodologies
The primary route for the synthesis of this compound involves the direct bromination of 1-aminoanthraquinone. Various methods have been developed, primarily differing in the solvent system and reaction conditions.
Bromination in a Mixed Acid System
A common and effective method employs a mixture of carboxylic acids, such as acetic acid and propionic acid, in the presence of hydrobromic acid.[5][6] This approach allows for controlled bromination, although the formation of isomeric impurities like 1-amino-2-bromoanthraquinone (B1606574) can occur.[5]
Bromination in Sulfuric Acid with a Catalyst
Another established method involves the use of concentrated sulfuric acid as the reaction medium, often with the addition of a catalyst like iodine.[7] This process can achieve high yields and purity after neutralization.
Quantitative Data Summary
The following table summarizes the key quantitative data from representative synthetic protocols for the preparation of this compound.
| Parameter | Method 1: Mixed Acid System | Method 2: Sulfuric Acid/Iodine | Reference |
| Starting Material | 1-aminoanthraquinone | 1-aminoanthraquinone | [5][7] |
| Brominating Agent | Bromine | Bromine | [5][7] |
| Solvent/Medium | Acetic acid, Propionic acid, 48% Hydrobromic acid | Water, Sulfuric acid | [5][7] |
| Catalyst | - | Iodine | [7] |
| Temperature | 0-5 °C (during bromine addition) | 85-90 °C | [5][7] |
| Yield | Not explicitly stated for dibromo- derivative | Up to 99.7% | [7] |
| Purity | - | 98.5% | [7] |
| Melting Point | - | 224-226 °C | [7] |
Experimental Protocols
Below are detailed experimental procedures for the synthesis of this compound.
Protocol 1: Bromination in a Mixed Acid System (Adapted from Patent Data)
-
Reaction Setup: A mixture of 85 mL of acetic acid, 50 mL of propionic acid, 8.75 parts (0.0547 mole) of 48% hydrobromic acid, and 11.16 parts (0.05 mole) of 1-aminoanthraquinone is prepared in a suitable reactor with vigorous agitation.[5]
-
Cooling: The mixture is cooled to a temperature of 0 to 5°C.[5]
-
Bromine Addition: A solution of 8.75 parts (0.0547 mole) of bromine in 20 mL of acetic acid is added to the reaction mixture over a period of approximately 1 hour, while maintaining the temperature at 0 to 5°C.[5]
-
Work-up: After the addition is complete, 120 mL of water is added to the mixture to precipitate the product.[6]
-
Isolation and Purification: The precipitate is collected by filtration, washed with water, and then with isopropanol. The product is then dried.[6]
Protocol 2: Bromination in Sulfuric Acid with Iodine Catalyst (Adapted from Patent Data)
-
Reaction Setup: In a reactor, 11.2 g of 1-aminoanthraquinone, 100 g of water, 0.1 g of iodine, and 0.05 g of a dispersant are combined.[7]
-
Acidification: While stirring and maintaining the temperature at or below 40°C, 25 g of concentrated sulfuric acid is slowly added.[7]
-
Initial Stirring: The mixture is stirred for 30 minutes at 25-30°C.[7]
-
Bromine Addition: The temperature is raised to 50°C, and 20.8 g (0.13 mol) of bromine is added dropwise.[7]
-
Reaction Completion: The temperature is then increased to 85-90°C and the mixture is stirred for 6 hours to complete the reaction.[7]
-
Neutralization and Isolation: The reaction mixture is neutralized with a 10% aqueous sodium hydroxide (B78521) solution and sodium sulfite. The product is then filtered, washed with water, and dried to yield orange this compound.[7]
Synthesis Workflow and Logic
The synthesis of this compound from 1-aminoanthraquinone is a direct electrophilic aromatic substitution reaction. The workflow involves the activation of the anthraquinone ring by the amino group, followed by the sequential addition of two bromine atoms at the ortho and para positions relative to the amino group.
Caption: Synthetic workflow for this compound.
Reaction Mechanism Overview
The bromination of 1-aminoanthraquinone is an electrophilic aromatic substitution. The amino group is an activating, ortho-para directing group. The first bromine atom substitutes at the para position (C4) due to less steric hindrance. The presence of the first deactivating bromine atom and the electron-withdrawing nature of the anthraquinone core necessitates forcing conditions or catalysis for the second bromination to occur at the ortho position (C2).
Caption: Overview of the stepwise bromination mechanism.
Conclusion
The synthesis of this compound from 1-aminoanthraquinone can be achieved through various established methods, with direct bromination in acidic media being the most common approach. The choice of solvent system and reaction conditions can significantly influence the yield and purity of the final product. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C14H7Br2NO2 | CID 6681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 81-49-2 [chemicalbook.com]
- 5. US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 6. EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 7. KR0160330B1 - Process for preparation of 1-amino-2,4-dibromoanthraguinone - Google Patents [patents.google.com]
An In-depth Technical Guide to the Bromination of 1-Aminoanthraquinone for the Synthesis of Dibromo Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of dibromo derivatives of 1-aminoanthraquinone (B167232), a crucial intermediate in the production of dyes and a scaffold of interest in medicinal chemistry. This guide details various experimental protocols, presents quantitative data for comparative analysis, and visualizes key reaction pathways and workflows to facilitate a deeper understanding of the synthetic processes involved.
Introduction
1-Aminoanthraquinone is a versatile building block in organic synthesis. Its aromatic rings can be functionalized through electrophilic substitution reactions, with bromination being a key transformation. The resulting mono- and di-bromo derivatives, particularly 1-amino-2,4-dibromoanthraquinone, are valuable precursors for a wide range of anthraquinone-based dyes and have been investigated for their potential biological activities. This document focuses on the methods for achieving dibromination, with an emphasis on regioselectivity and reaction efficiency.
Synthesis of this compound
The primary dibromo derivative of 1-aminoanthraquinone reported in the literature is this compound. The amino group at the C1 position is an activating ortho-, para-director. Consequently, electrophilic substitution by bromine occurs preferentially at the C2 and C4 positions of the same aromatic ring.
Reaction Mechanism
The bromination of 1-aminoanthraquinone proceeds via a typical electrophilic aromatic substitution mechanism. The key steps are outlined below:
Experimental Protocols and Quantitative Data
Several methods have been developed for the synthesis of this compound. The choice of solvent, brominating agent, and reaction conditions significantly impacts the yield and purity of the product. Below is a summary of various experimental conditions and their outcomes.
| Starting Material | Brominating Agent | Solvent/Medium | Additive(s) | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| 1-Aminoanthraquinone | Bromine | Water | Sulfuric acid, Iodine, Dispersant | 25-30 then 85-90 | 4-8 hours | 99.7 | 98.5 | [1] |
| 1-Aminoanthraquinone | Bromine | Water | Sulfuric acid, Iodine, Dispersant | 40 then 85-90 | 6 hours | 95 | 99.0 | [1] |
| 1-Aminoanthraquinone | Bromine | Concentrated H₂SO₄ | - | 110 | 8 hours | - | - | [2] |
| 1-Aminoanthraquinone | Bromine | Acetic Acid | Hydrobromic Acid | 0-5 | 1 hour | - | - | [3] |
| 1-Methylaminoanthraquinone | Bromine | Pyridine | - | Steam Bath | 6 hours | 70-74 | - | [4] |
Note: The addition of a mineral acid, such as hydrobromic acid, has been found to enhance the selectivity for the 4-isomer in monobromination, which is the precursor to the 2,4-dibromo product.[5]
Detailed Experimental Protocols
-
To a reactor, add 11.2 g of 1-aminoanthraquinone, 100 g of water, 0.1 g of iodine, and 0.1 g of a dispersant (e.g., polyoxyethylene nonylphenyl ether).
-
Slowly add 15 g of concentrated sulfuric acid while maintaining the temperature at or below 40°C.
-
Stir the mixture for 1 hour at 25-30°C.
-
Raise the temperature to 50°C and slowly add 17.6 g (0.11 mol) of bromine dropwise.
-
After the addition is complete, raise the temperature to 85-90°C and stir for 4-8 hours until the reaction is complete.
-
Neutralize the reaction mixture with a sodium sulfite (B76179) solution and then with a 10% aqueous sodium hydroxide (B78521) solution.
-
Filter the precipitate, wash with water until neutral, and dry to obtain orange this compound.
This protocol describes the synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone (B89553), where this compound is an intermediate.
-
Charge a stirred reactor with 580 parts of 93% sulfuric acid.
-
Add 111.5 parts of 1-aminoanthraquinone at room temperature.
-
Heat the mixture to 110°C.
-
Add 145 parts of bromine over 8 hours at this temperature.
-
Continue stirring for an additional period to ensure complete dibromination.
-
The intermediate this compound can be isolated at this stage or carried forward for hydrolysis.
Characterization of this compound
The structure of this compound can be confirmed by various spectroscopic techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₇Br₂NO₂ | [6] |
| Molecular Weight | 381.02 g/mol | [6] |
| Melting Point | 224-226 °C | [1] |
| Appearance | Orange to reddish-brown powder | [7] |
While specific NMR and IR data are not fully detailed in the provided search results, it is established that these techniques are standard for the characterization of this compound.[6][8][9][10]
Other Dibromo Derivatives
The current literature predominantly focuses on the synthesis of this compound due to the directing effects of the amino group. The formation of other dibromo isomers (e.g., substitution on the unsubstituted aromatic ring) is not favored under typical electrophilic bromination conditions and would likely require a multi-step synthetic strategy involving blocking and directing groups.
Experimental Workflow
The general workflow for the synthesis and characterization of dibromo-1-aminoanthraquinone derivatives is as follows:
Conclusion
The dibromination of 1-aminoanthraquinone, leading predominantly to the 2,4-dibromo isomer, is a well-established and crucial transformation in the synthesis of anthraquinone-based materials. This guide has provided a detailed overview of the synthetic methodologies, including specific experimental protocols and quantitative data, to aid researchers in the efficient and selective preparation of these important compounds. The provided reaction mechanism and workflow diagrams offer a clear visual representation of the chemical processes and experimental procedures involved. Further research into the synthesis of other, less common, dibromo isomers could open new avenues for the development of novel dyes and pharmacologically active molecules.
References
- 1. KR0160330B1 - Process for preparation of 1-amino-2,4-dibromoanthraguinone - Google Patents [patents.google.com]
- 2. US4648994A - Process for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone - Google Patents [patents.google.com]
- 3. EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | C14H7Br2NO2 | CID 6681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. forskning.ruc.dk [forskning.ruc.dk]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
The Dawn of Synthetic Color: An In-depth Technical Guide to the Discovery and History of Anthraquinone Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal discovery and rich history of anthraquinone (B42736) dyes, a class of colorants that revolutionized the textile industry and laid the groundwork for modern synthetic chemistry. From the ancient use of natural madder root to the groundbreaking laboratory synthesis of alizarin (B75676) and the subsequent development of a vibrant spectrum of related dyes, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. The intricate chemistry, detailed experimental protocols, and the profound economic and scientific impact of these discoveries are explored herein.
From Madder Root to a Synthetic Revolution: The Story of Alizarin
The journey of anthraquinone dyes begins with one of the most important natural dyes in history: alizarin, the principal red colorant derived from the root of the madder plant (Rubia tinctorum).[1][2] Used for millennia to dye textiles, the laborious and costly process of extracting and applying madder dye created a significant demand for a more economical and consistent alternative.[3]
In 1826, the French chemists Pierre-Jean Robiquet and Jean-Jacques Colin were the first to isolate alizarin from madder root.[4] However, it was the German chemists Carl Gräbe and Carl Liebermann who, in 1868, achieved a monumental breakthrough: the first synthesis of a natural dye in a laboratory.[5] Working at the behest of Adolf von Baeyer, they determined that alizarin was a derivative of anthracene, a component of coal tar.[5][6] This discovery not only demystified the chemical nature of a vital natural product but also opened the door to its large-scale industrial production from an abundant and inexpensive raw material.
The initial synthesis developed by Gräbe and Liebermann involved the bromination of anthraquinone.[7] However, a more economically viable method was soon developed, involving the sulfonation of anthraquinone, which was independently discovered by both the BASF group (Caro, Gräbe, and Liebermann) and William Henry Perkin in 1869.[6] A patent dispute famously ended with BASF filing their patent just one day before Perkin.[4] The commercial introduction of synthetic alizarin in 1871 led to the swift collapse of the madder-growing industry, marking a significant turning point in the history of textiles and chemical manufacturing.[2][6]
Key Anthraquinone Dyes: A Deeper Look
The success of synthetic alizarin spurred the development of a wide range of other anthraquinone-based dyes with diverse colors and properties. This section details the synthesis and characteristics of three seminal anthraquinone dyes: Alizarin, Quinizarin (B34044), and Indanthrone Blue.
Alizarin (1,2-dihydroxyanthraquinone)
Alizarin remains a cornerstone of the anthraquinone dye family, valued for its vibrant red hue and excellent fastness properties when used with a mordant.[2]
Physicochemical Properties of Alizarin:
| Property | Value |
| Molecular Formula | C₁₄H₈O₄ |
| Molar Mass | 240.21 g/mol |
| Melting Point | 289-290 °C |
| Appearance | Orange-red crystals or powder |
| Solubility | Insoluble in water and ethanol; Soluble in hexane (B92381) and chloroform[7][8] |
| UV-Vis λmax | 433 nm (neutral), 526 nm (monoionized), 567 nm (dionized)[9][10] |
Experimental Protocols for the Synthesis of Alizarin:
Two primary methods for the synthesis of alizarin have been historically significant:
-
Graebe-Liebermann Synthesis (via Bromination): This historical method, while not economically viable for large-scale production, was the first successful synthesis.
-
Step 1: Bromination of Anthraquinone. Anthraquinone is treated with bromine to yield dibromoanthraquinone (B81947).[7]
-
Step 2: Fusion with Caustic Potash. The resulting dibromoanthraquinone is then fused with caustic potash (potassium hydroxide) to produce alizarin.[7]
-
-
Industrial Synthesis (via Sulfonation): This method became the cornerstone of industrial alizarin production due to its use of less expensive reagents.
-
Step 1: Sulfonation of Anthraquinone. Anthraquinone is heated with fuming sulfuric acid at approximately 180°C to produce anthraquinone-2-sulfonic acid.[4]
-
Step 2: Formation of the Sodium Salt. The sulfonic acid derivative is then reacted with sodium hydroxide (B78521) to form its sodium salt.[4]
-
Step 3: Alkali Fusion and Oxidation. The sodium salt is heated under pressure with sodium hydroxide and an oxidizing agent, such as potassium chlorate, at around 200°C. This step introduces the hydroxyl groups, forming the sodium salt of 1,2-dihydroxyanthraquinone.[4]
-
Step 4: Acidification. The final product, alizarin, is precipitated by treating the sodium salt with a strong acid like sulfuric acid.[4]
-
Synthesis Pathway of Alizarin (Industrial Method)
Caption: Industrial synthesis of Alizarin via sulfonation.
Quinizarin (1,4-dihydroxyanthraquinone)
Quinizarin, an isomer of alizarin, is another important anthraquinone dye, typically exhibiting a red to violet color depending on the substrate and mordant used.
Physicochemical Properties of Quinizarin:
| Property | Value |
| Molecular Formula | C₁₄H₈O₄ |
| Molar Mass | 240.21 g/mol |
| Melting Point | 198-200 °C |
| Appearance | Red-brown to orange-yellow crystals |
| Solubility | Soluble in hot acetic acid and aqueous alkalis[11] |
Experimental Protocol for the Synthesis of Quinizarin:
A common method for the synthesis of quinizarin involves the condensation of phthalic anhydride (B1165640) with p-chlorophenol.
-
Step 1: Reaction Mixture Preparation. A mixture of phthalic anhydride, p-chlorophenol, and boric acid is prepared in concentrated sulfuric acid.[12]
-
Step 2: Heating. The mixture is heated to around 200°C for several hours.[12]
-
Step 3: Hydrolysis and Purification. The reaction mixture is then poured into water, and the crude product is collected. Purification involves boiling with water to remove excess phthalic anhydride, followed by treatment with potassium hydroxide to form the soluble potassium salt. The quinizarin is then precipitated by acidification.[12]
Synthesis Pathway of Quinizarin
Caption: Synthesis of Quinizarin from phthalic anhydride.
Indanthrone Blue (Indanthrene)
Discovered in 1901 by René Bohn, Indanthrone Blue was the first synthetic vat dye and is renowned for its exceptional lightfastness and wash-fastness, making it highly valuable for dyeing cotton.[13]
Physicochemical Properties of Indanthrone Blue:
| Property | Value |
| Molecular Formula | C₂₈H₁₄N₂O₄ |
| Molar Mass | 442.43 g/mol |
| Melting Point | 470-500 °C (decomposes) |
| Appearance | Dark blue solid with a metallic luster[13][14] |
| Solubility | Insoluble in water[13][14] |
Experimental Protocol for the Synthesis of Indanthrone Blue:
Indanthrone Blue is synthesized from 2-aminoanthraquinone (B85984).
-
Step 1: Dimerization. 2-aminoanthraquinone is treated with a strong base, such as potassium hydroxide, at a high temperature (220-235°C). This leads to the dimerization of the starting material.[13]
-
Step 2: Cyclization and Oxidation. The intermediate product then undergoes intramolecular cyclization and oxidation to form the final Indanthrone Blue molecule.[13]
Synthesis Pathway of Indanthrone Blue
Caption: Synthesis of Indanthrone Blue.
The Enduring Legacy of Anthraquinone Dyes
The discovery and development of synthetic anthraquinone dyes had a profound and lasting impact. Economically, it decimated the centuries-old trade in natural dyes like madder and indigo, replacing it with a new, science-driven chemical industry.[4] Scientifically, the synthesis of alizarin was a landmark achievement that validated the emerging theories of organic chemistry and spurred further research into the structure and synthesis of complex organic molecules.[4]
For drug development professionals, the history of anthraquinone dyes offers valuable insights. The core anthraquinone structure is a privileged scaffold found in numerous biologically active compounds, including anticancer agents (e.g., doxorubicin, mitoxantrone) and laxatives. The methodologies developed for the synthesis and modification of anthraquinone dyes laid the foundation for the medicinal chemistry of these important therapeutic agents. The study of dye-fiber interactions also provided early models for understanding drug-receptor binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Alizarin: Structure, Properties & Preparation - Video | Study.com [study.com]
- 3. Alizarin Complexone (3952-78-1) 1H NMR [m.chemicalbook.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. sciencenotes.org [sciencenotes.org]
- 6. researchgate.net [researchgate.net]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. Alizarin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quinizarin | C14H8O4 | CID 6688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Indanthrone blue - Wikipedia [en.wikipedia.org]
- 14. Indanthrone blue - Wikiwand [wikiwand.com]
Methodological & Application
Applications of 1-Amino-2,4-dibromoanthraquinone in Dye Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2,4-dibromoanthraquinone is a pivotal intermediate in the synthesis of a wide array of anthraquinone (B42736) dyes.[1][2] Its chemical structure, featuring a stable anthraquinone core with reactive bromine atoms and an amino group, allows for versatile modifications to produce dyes with a broad spectrum of colors, primarily in the red to blue range. These dyes are valued for their brightness and good fastness properties, making them suitable for various applications, especially for dyeing synthetic fibers like polyester.[2] The bromine atom at the 4-position is particularly susceptible to nucleophilic substitution, most commonly with alkyl or aryl amines, in reactions such as the copper-catalyzed Ullmann condensation.[3][4][5] This reactivity is the foundation of its utility in creating a diverse palette of disperse and vat dyes.
Key Applications in Dye Synthesis
The primary application of this compound is as a precursor for disperse dyes. These non-ionic dyes are sparingly soluble in water and are ideal for dyeing hydrophobic fibers. The synthesis strategy typically involves the replacement of one or both bromine atoms with various amino-containing groups.
A significant synthetic route is the reaction of this compound with an arylamine, such as a substituted aniline, in the presence of a copper catalyst. This Ullmann condensation reaction selectively substitutes the bromine atom at the 4-position to yield 1-amino-2-bromo-4-arylaminoanthraquinone derivatives. These compounds are themselves valuable blue disperse dyes. The specific shade of the resulting dye can be fine-tuned by altering the substituents on the arylamine.
Furthermore, this compound serves as a starting material for the synthesis of other important dye intermediates. For instance, it is an intermediate in the production of 1-amino-2-bromo-4-hydroxyanthraquinone, which is also used in the synthesis of disperse dyes.
Quantitative Data of a Representative Dye
The following table summarizes the properties of a representative disperse dye synthesized from this compound.
| Dye Name | Molecular Formula | λmax (nm) | Molar Extinction Coefficient (ε) | Light Fastness (Polyester) | Wash Fastness (Polyester) |
| 1-amino-2-bromo-4-(p-toluidino)anthraquinone | C₂₁H₁₅BrN₂O₂ | 625 | Not Reported | Good | Good |
Experimental Protocols
Synthesis of this compound
This compound is typically prepared by the bromination of 1-aminoanthraquinone (B167232) in a suitable solvent.
Materials:
-
1-aminoanthraquinone
-
Bromine
-
Dilute mineral acid (e.g., sulfuric acid)
-
Dispersant
-
Iodine (catalyst)
Procedure:
-
Suspend 1-aminoanthraquinone in water containing a small amount of a dispersant.
-
Add sulfuric acid and a catalytic amount of iodine.
-
Slowly add bromine to the mixture at a controlled temperature (e.g., 25-30°C).
-
After the addition is complete, raise the temperature (e.g., 85-90°C) and stir for several hours to complete the reaction.
-
Cool the reaction mixture and filter the solid product.
-
Wash the product with water until neutral and dry to obtain this compound.
Synthesis of 1-amino-2-bromo-4-(p-toluidino)anthraquinone (A Disperse Blue Dye)
This protocol details the synthesis of a disperse blue dye via the Ullmann condensation of this compound with p-toluidine (B81030).
Materials:
-
This compound
-
p-Toluidine
-
Potassium carbonate
-
Copper(I) iodide (CuI)
-
Nitrobenzene (solvent)
Procedure:
-
In a reaction flask, combine this compound (1 equivalent), p-toluidine (1.2 equivalents), and potassium carbonate (1.5 equivalents) in nitrobenzene.
-
Add a catalytic amount of copper(I) iodide.
-
Heat the reaction mixture to 180-190°C and maintain this temperature for 4-5 hours, monitoring the reaction progress by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add methanol (B129727) to precipitate the crude product.
-
Filter the precipitate and wash it with methanol, followed by hot water, and then methanol again.
-
Dry the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a mixture of petroleum ether and ethyl acetate) to obtain the pure 1-amino-2-bromo-4-(p-toluidino)anthraquinone.
Visualization of the Synthesis Workflow
The following diagram illustrates the general experimental workflow for the synthesis of a disperse dye starting from this compound.
Caption: General workflow for the synthesis of disperse dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 1-Amino-2,4-dibromoanthraquinone as an Intermediate for Disperse Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-amino-2,4-dibromoanthraquinone as a key intermediate in the synthesis of anthraquinone-based disperse dyes. The protocols outlined below are intended to serve as a foundational guide for the synthesis and application of these dyes in research and development settings.
Introduction
This compound is a pivotal building block in the production of a variety of disperse dyes, which are primarily used for dyeing hydrophobic fibers like polyester (B1180765).[1][2][3] The presence of bromine atoms in the 2 and 4 positions of the anthraquinone (B42736) core makes them susceptible to nucleophilic substitution reactions, particularly with amines. This reactivity allows for the synthesis of a wide range of colored compounds with varying shades and fastness properties. The amino group at the 1-position also plays a crucial role in the chromophoric system of the final dye molecule.[4]
Data Presentation
The following table summarizes typical quantitative data for disperse dyes derived from this compound. Please note that the exact values will vary depending on the specific chemical structure of the final dye.
| Dye Class | Typical Reactant | C.I. Generic Name (Example) | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Sublimation Fastness (ISO 105-P01) |
| Blue | Aniline derivative | Disperse Blue | 590 - 650 | 15,000 - 30,000 | 5-7 | 4-5 | 4-5 |
| Red | Substituted aniline | Disperse Red | 480 - 540 | 10,000 - 20,000 | 4-6 | 4-5 | 3-4 |
| Violet | Cycloalkylamine | Disperse Violet | 540 - 580 | 12,000 - 25,000 | 5-6 | 4-5 | 4 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the bromination of 1-aminoanthraquinone (B167232).
Materials:
-
1-aminoanthraquinone
-
Sulfuric acid (98%)
-
Bromine
-
Iodine (catalyst)
-
Dispersing agent
-
Sodium sulfite (B76179)
-
Sodium hydroxide (B78521) solution (10%)
-
Water
Procedure:
-
In a reaction vessel, suspend 1-aminoanthraquinone in water.
-
Add a catalytic amount of iodine and a small quantity of a suitable dispersing agent.
-
Slowly add concentrated sulfuric acid to the suspension while maintaining the temperature below 50°C.
-
Gradually add bromine to the reaction mixture.
-
After the addition of bromine is complete, heat the mixture to 85-90°C and maintain this temperature for 4-8 hours with constant stirring.
-
Cool the reaction mixture and neutralize it with a solution of sodium sulfite followed by a 10% sodium hydroxide solution until the pH is neutral.
-
Filter the resulting precipitate, wash it thoroughly with water, and dry it to obtain this compound.
Expected Yield: High purity and yield (typically >95%).
Protocol 2: General Synthesis of a Disperse Dye from this compound (Ullmann Condensation)
This protocol describes a general method for the synthesis of a disperse dye by reacting this compound with an amine. The specific amine used will determine the final color of the dye.
Materials:
-
This compound
-
Aromatic or aliphatic amine (e.g., aniline, p-toluidine, cyclohexylamine)
-
Copper catalyst (e.g., copper(I) iodide, copper(I) bromide)
-
Anhydrous potassium carbonate or sodium acetate (B1210297) (base)
-
High-boiling point solvent (e.g., nitrobenzene, N,N-dimethylformamide)
Procedure:
-
In a round-bottom flask equipped with a condenser and a stirrer, dissolve this compound in the chosen high-boiling point solvent.
-
Add the selected amine in a slight molar excess.
-
Add the copper catalyst and the base to the reaction mixture.
-
Heat the mixture to a temperature between 150°C and 200°C, depending on the reactivity of the amine and the solvent used.
-
Maintain the reaction at this temperature for several hours (typically 4-12 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger volume of a non-polar solvent (e.g., methanol, ethanol) to precipitate the crude dye.
-
Filter the precipitate, wash it with the non-polar solvent to remove unreacted starting materials and byproducts, and then with water.
-
Dry the crude dye. Further purification can be achieved by recrystallization from a suitable solvent.
Protocol 3: Application of the Synthesized Disperse Dye to Polyester Fabric
This protocol outlines the high-temperature dyeing method for applying the synthesized disperse dye to polyester fabric.
Materials:
-
Synthesized disperse dye
-
Dispersing agent
-
Acetic acid
-
Polyester fabric
-
High-temperature, high-pressure dyeing apparatus
Procedure:
-
Prepare a dye dispersion by mixing the finely powdered disperse dye with a dispersing agent and a small amount of water to form a smooth paste.
-
Add this paste to a dyebath containing water. The final dye concentration will depend on the desired shade.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
Introduce the polyester fabric into the dyebath.
-
Seal the dyeing apparatus and raise the temperature to 130°C at a rate of 1-2°C per minute.
-
Maintain the dyeing at 130°C for 60 minutes.
-
Cool the dyebath to 70°C and remove the fabric.
-
Rinse the dyed fabric with hot and then cold water.
-
Perform a reduction clearing process by treating the fabric in a solution of sodium hydrosulfite and sodium hydroxide at 70-80°C for 15-20 minutes to remove any unfixed surface dye.
-
Rinse the fabric thoroughly with water and dry.
Visualizations
Caption: Workflow for the synthesis and application of disperse dyes.
Caption: Logical relationship between reactants and dye properties.
References
Application Notes and Protocols for the Synthesis of 1-Amino-2,4-dibromoanthraquinone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Amino-2,4-dibromoanthraquinone is a crucial intermediate in the synthesis of various anthraquinone-based dyes and has applications in the development of pharmaceuticals.[1][2] Its synthesis primarily involves the electrophilic bromination of 1-aminoanthraquinone (B167232). This document provides a detailed experimental protocol for the synthesis, purification, and characterization of this compound, designed to achieve high purity and yield.
Chemical Reaction
The overall reaction involves the bromination of 1-aminoanthraquinone at the 2 and 4 positions of the anthraquinone (B42736) core.
Experimental Protocol
This protocol is based on a method utilizing sulfuric acid and iodine as a catalyst to facilitate the bromination of 1-aminoanthraquinone, which has been shown to produce high yield and purity.[3]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 1-Aminoanthraquinone | C₁₄H₉NO₂ | 223.23 | 11.2 g (0.05 mol) | Starting material |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 100 mL | Solvent and catalyst |
| Iodine | I₂ | 253.81 | 0.1 g | Catalyst |
| Dispersant | - | - | 0.1 g | e.g., a lignosulfonate-based dispersant |
| Bromine | Br₂ | 159.81 | 17.6 g (0.11 mol) | Brominating agent |
| Sodium Sulfite (B76179) | Na₂SO₃ | 126.04 | 5-6 g | To neutralize excess bromine |
| Sodium Hydroxide (B78521) Solution (10%) | NaOH | 40.00 | As needed | For neutralization |
| Distilled Water | H₂O | 18.02 | - | For washing |
Equipment
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Condenser
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure
-
Reaction Setup:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 100 mL of 98% sulfuric acid.
-
To the sulfuric acid, carefully add 11.2 g (0.05 mol) of 1-aminoanthraquinone, 0.1 g of iodine, and 0.1 g of a suitable dispersant.
-
Stir the mixture at room temperature (25-30°C) for 1 hour to ensure complete dissolution and dispersion.
-
-
Bromination:
-
After 1 hour of stirring, begin to slowly add 17.6 g (0.11 mol) of bromine dropwise from the dropping funnel.
-
During the addition of bromine, the temperature of the reaction mixture should be raised to and maintained at 50°C.
-
Once the bromine addition is complete, raise the temperature to 85-90°C and continue stirring for 4-8 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into 500 mL of ice-cold water with stirring to precipitate the product.
-
Neutralize the excess bromine by adding 5-6 g of sodium sulfite in small portions until the reddish-brown color of bromine disappears.
-
Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is neutral (pH ~7).
-
Collect the precipitated orange solid by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with distilled water until the filtrate is neutral.
-
-
Drying and Characterization:
-
Dry the obtained orange solid in a vacuum oven at 60-70°C to a constant weight.
-
The final product is this compound.
-
Characterize the product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Expected Results
| Parameter | Expected Value |
| Yield | 95-99%[3] |
| Purity (by HPLC) | >98%[3] |
| Melting Point | 224-226°C[3] |
| Appearance | Orange to red powder[4] |
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Bromine is highly toxic, corrosive, and volatile. All manipulations involving bromine must be carried out in a well-ventilated fume hood. Wear appropriate PPE.
-
The reaction is exothermic, especially during the addition of reagents and neutralization. Maintain proper temperature control.
-
Handle all organic solids and solvents in a well-ventilated area. This compound is an odorless red powder.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. KR0160330B1 - Process for preparation of 1-amino-2,4-dibromoanthraguinone - Google Patents [patents.google.com]
- 4. This compound | C14H7Br2NO2 | CID 6681 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 1-Amino-2,4-dibromoanthraquinone in Wastewater
Introduction
1-Amino-2,4-dibromoanthraquinone is a synthetic dye intermediate that can be released into the environment through industrial wastewater streams.[1] Due to its potential environmental impact and classification as a possible human carcinogen, monitoring its presence in wastewater is crucial.[1] This document provides detailed application notes and protocols for the analytical determination of this compound in wastewater samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methods described herein leverage modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to ensure sensitive and reliable quantification.
Analytical Methods Overview
The primary methods for the detection of this compound in wastewater involve a sample preparation step to extract and concentrate the analyte, followed by chromatographic analysis. High-Performance Liquid Chromatography with Ultraviolet (UV) detection offers a robust and widely available technique for quantification. Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides high sensitivity and specificity, making it an excellent confirmatory method.[1][2]
Sample Preparation: Extraction and Concentration
Effective sample preparation is critical for removing interfering substances from the complex wastewater matrix and for concentrating the target analyte to detectable levels. Two common extraction techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is advantageous for its efficiency, reduced solvent consumption, and high recovery rates.
Principle: The wastewater sample is passed through a solid sorbent cartridge that retains the analyte of interest. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of an organic solvent.
Materials and Reagents:
-
This compound analytical standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange cartridge)
-
Glass fiber filters (1 µm pore size)
-
Collection vials
Procedure:
-
Sample Filtration: Filter the wastewater sample (typically 100-500 mL) through a glass fiber filter to remove suspended solids.
-
pH Adjustment: Adjust the pH of the filtered sample to approximately 3.0 using formic acid.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Sample Loading: Load the pre-treated wastewater sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove any remaining interfering substances.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of methanol or acetonitrile into a collection vial.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classical extraction method that is also effective for isolating this compound.
Principle: The analyte is partitioned from the aqueous wastewater sample into an immiscible organic solvent based on its solubility.
Materials and Reagents:
-
This compound analytical standard
-
Dichloromethane (B109758) (DCM, HPLC grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Separatory funnel (1 L)
-
Collection flasks
Procedure:
-
Sample Preparation: Measure 500 mL of the wastewater sample into a 1 L separatory funnel.
-
Salting Out: Add 30 g of NaCl to the sample and shake to dissolve. This increases the polarity of the aqueous phase and enhances the extraction of the analyte into the organic phase.
-
Extraction: Add 50 mL of dichloromethane to the separatory funnel. Stopper and shake vigorously for 2-3 minutes, periodically venting the pressure.
-
Phase Separation: Allow the layers to separate. The denser dichloromethane layer will be at the bottom.
-
Collection: Drain the lower organic layer into a collection flask.
-
Repeat Extraction: Repeat the extraction process two more times with fresh 50 mL portions of dichloromethane, combining all organic extracts.
-
Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent to near dryness using a rotary evaporator. Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for chromatographic analysis.
Analytical Protocols
Protocol 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: The extracted and concentrated sample is injected into an HPLC system. The components of the sample are separated on a stationary phase column based on their affinity for the mobile phase. This compound is detected by its absorbance of UV light at a specific wavelength.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting condition is 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound (typically in the range of 254 nm or 430 nm).
-
Injection Volume: 10-20 µL.
Procedure:
-
Calibration: Prepare a series of standard solutions of this compound in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample extract into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound by comparing its retention time with that of the standard. Quantify the concentration using the calibration curve.
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: The extracted sample is injected into a gas chromatograph, where it is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for identification and selected ion monitoring (SIM) for quantification.
Procedure:
-
Calibration: Prepare standard solutions of this compound in a suitable solvent (e.g., dichloromethane or hexane). Analyze the standards to determine the retention time and characteristic mass fragments.
-
Sample Analysis: Inject the prepared sample extract into the GC-MS system.
-
Data Analysis: Identify this compound by its retention time and by matching its mass spectrum with that of the standard or a reference library. For quantification in SIM mode, monitor characteristic ions of the analyte.
Data Presentation
The performance of the analytical methods can be summarized in the following table. The values presented are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | HPLC-UV | GC-MS |
| Linear Range | 0.1 - 10 µg/mL | 0.01 - 1 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.01 µg/mL |
| Recovery (SPE) | 85 - 105% | 80 - 100% |
| Recovery (LLE) | 80 - 95% | 75 - 90% |
| Precision (RSD) | < 5% | < 10% |
Visualizations
Caption: Workflow for the detection of this compound in wastewater.
References
Gas chromatography-mass spectrometry (GC/MS) analysis of 1-Amino-2,4-dibromoanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 1-Amino-2,4-dibromoanthraquinone using Gas Chromatography-Mass Spectrometry (GC/MS). This compound is an anthraquinone (B42736) dye intermediate that is also of interest in toxicological and drug development research due to its classification as a possible human carcinogen.[1] The methodology presented here outlines sample preparation from biological matrices, derivatization, GC/MS instrument parameters, and expected quantitative performance. This guide is intended to provide a robust starting point for researchers developing and validating methods for the quantification of this and structurally similar compounds.
Introduction
This compound is a synthetic compound used in the manufacturing of vat dyes.[1] Its toxicological profile, including its potential carcinogenicity and ability to induce mutations in the ras proto-oncogene, necessitates sensitive and specific analytical methods for its detection and quantification in various matrices.[1] Gas Chromatography-Mass Spectrometry (GC/MS) offers high sensitivity and selectivity, making it a suitable technique for the analysis of this semi-volatile compound. However, due to the presence of a polar amino group, derivatization is often required to improve its volatility and chromatographic performance. This application note details a comprehensive GC/MS method for the analysis of this compound.
Experimental Protocol
This protocol is a composite based on established methods for the analysis of aromatic amines and anthraquinone derivatives.[2][3][4] Users should validate the method for their specific matrix and instrumentation.
Sample Preparation (Biological Matrix - e.g., Plasma, Urine)
A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed for the extraction of this compound from biological samples.
Liquid-Liquid Extraction (LLE):
-
To 1 mL of the biological sample (e.g., plasma, urine) in a glass centrifuge tube, add an appropriate internal standard.
-
Add 100 µL of a saturated sodium bicarbonate solution to basify the sample (pH > 8).[3]
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a hexane/ethyl acetate (B1210297) mixture).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[3]
-
Carefully transfer the organic layer to a clean glass tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of the organic solvent and combine the organic fractions.
-
Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100-200 µL.
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then water through it.
-
Load the pre-treated biological sample onto the SPE cartridge.
-
Wash the cartridge with a low-polarity solvent to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., acetonitrile, methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a volatile solvent compatible with the derivatization step.
Derivatization
To enhance the volatility and improve the chromatographic peak shape of this compound, a derivatization step is recommended. Silylation or acylation are common techniques for derivatizing primary amines.[5][6][7][8]
Acylation with Pentafluoropropionic Anhydride (PFPA):
-
To the concentrated extract, add 50 µL of a suitable solvent (e.g., hexane) and 10 µL of PFPA.[3]
-
Cap the vial and vortex briefly.
-
Incubate the reaction mixture at 60°C for 30 minutes.[3]
-
Cool the vial to room temperature.
-
The sample is now ready for GC/MS analysis.
GC/MS Instrumentation and Parameters
The following parameters are a recommended starting point and may require optimization.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent) |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp to 250°C at 20°C/min, then ramp to 300°C at 10°C/min and hold for 5 min.[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions | To be determined from the mass spectrum of the derivatized compound. For the underivatized compound, characteristic ions would include the molecular ion and major fragments. |
Data Presentation
The following tables present representative quantitative data based on the analysis of similar aromatic amines and anthraquinone derivatives. This data is for illustrative purposes and should be determined experimentally for this compound.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Representative Aromatic Amine | 10 - 500 | > 0.995 |
| Representative Anthraquinone | 3.2 - 30.0 | > 0.99 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Representative Aromatic Amine | 1.0 | 3.0 |
| Representative Anthraquinone | 0.5 | 1.5 |
Table 3: Precision and Accuracy (Recovery)
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Recovery %) |
| Representative Aromatic Amine | 50 | < 10% | < 15% | 90 - 110% |
| Representative Anthraquinone | 10 | < 5% | < 10% | 95 - 105% |
Visualizations
Experimental Workflow
Caption: Workflow for the GC/MS analysis of this compound.
Implicated Signaling Pathway: Ras Activation
This compound has been shown to induce point mutations in the ras proto-oncogene.[1] The Ras signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[2][4][9][10] Mutations that lead to constitutive activation of Ras are a common feature of many cancers. The diagram below illustrates a simplified overview of the Ras signaling cascade.
Caption: Simplified diagram of the Ras signaling pathway.
References
- 1. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. anygenes.com [anygenes.com]
- 5. Quantification of bromide ion in biological samples using headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Analysis of polyaromatic quinones in a complex environmental matrix using gas chromatography ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. addgene.org [addgene.org]
- 10. cusabio.com [cusabio.com]
Application Notes and Protocols for the Synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone (B89553), a significant intermediate in the synthesis of various dyes and potentially active pharmaceutical ingredients. The primary synthetic route detailed is the selective hydrolysis of 1-amino-2,4-dibromoanthraquinone. This process is typically achieved through reaction in concentrated sulfuric acid, where the bromine atom at the 4-position is preferentially replaced by a hydroxyl group. Additives such as boric acid or aldehydes can be employed to facilitate this selective transformation. This document outlines the reaction conditions, necessary reagents, and purification methods, and includes a summary of reported yields and physical characteristics of the product.
Introduction
1-amino-2-bromo-4-hydroxyanthraquinone serves as a crucial building block in the chemical industry, particularly for the manufacturing of anthraquinone-based disperse dyes. The selective synthesis of this compound from the more readily available this compound is a key chemical transformation. The process relies on the differential reactivity of the two bromine substituents on the anthraquinone (B42736) core, allowing for a regioselective hydrolysis. This document presents a compilation of methodologies for this synthesis, aimed at providing researchers and professionals in drug development and materials science with a comprehensive guide.
Quantitative Data Summary
The following table summarizes the quantitative data reported in the literature for the synthesis of this compound and its subsequent conversion to 1-amino-2-bromo-4-hydroxyanthraquinone.
| Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| 1-aminoanthraquinone (B167232) | This compound | Bromine, Sulfuric acid, Iodine, Water | 99.7 | 98.5 | 224-226 | [1] |
| 1-aminoanthraquinone | 1-amino-2-bromo-4-hydroxyanthraquinone | 1. Bromination in conc. H₂SO₄2. Hydrolysis with an aldehyde | 93.7 | - | 226-228 | [2] |
| This compound | 1-amino-2-bromo-4-hydroxyanthraquinone | Sulfuric acid, Boric acid | Good | - | - | [2] |
Experimental Protocols
Protocol 1: One-Pot Synthesis from 1-Aminoanthraquinone via Hydrolysis in the Presence of an Aldehyde
This protocol is adapted from a patented process that involves the bromination of 1-aminoanthraquinone followed by in-situ hydrolysis of the resulting this compound.[2]
Materials:
-
1-aminoanthraquinone
-
Concentrated sulfuric acid (93-95%)
-
Bromine
-
An aldehyde (e.g., formaldehyde, paraformaldehyde, or trioxane)
-
Water
Procedure:
-
Bromination:
-
In a stirred reactor, charge 580 parts of 93% sulfuric acid.
-
At room temperature, add 111.5 parts of 1-aminoanthraquinone to the stirred acid.
-
Heat the mixture to 110°C.
-
Over a period of 8 hours, add 145 parts of bromine while maintaining the temperature at 110°C.
-
After the addition is complete, continue stirring for a specified time to ensure complete dibromination.
-
-
Removal of Excess Bromine and HBr:
-
Remove any excess bromine and the hydrobromic acid formed during the reaction. This can be achieved by blowing an inert gas (e.g., nitrogen) through the reaction mixture or by distillation.
-
-
Hydrolysis:
-
To the reaction mixture containing the this compound intermediate, add a suitable amount of an aldehyde.
-
Heat the mixture to an elevated temperature to initiate the hydrolysis of the bromine atom at the 4-position. The exact temperature and duration will depend on the specific aldehyde used and should be optimized.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and carefully pour it into water to precipitate the product.
-
Isolate the precipitated crystals of 1-amino-2-bromo-4-hydroxyanthraquinone by filtration.
-
Wash the collected solid with water until the filtrate is neutral.
-
Dry the product. The expected yield is approximately 149 parts (93.7%).[2]
-
Protocol 2: Hydrolysis of this compound using Boric Acid
This method involves the hydrolysis of isolated this compound in the presence of boric acid.[2]
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Boric acid
-
Water
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve this compound in concentrated sulfuric acid.
-
Add boric acid to the solution. The presence of boric acid is crucial for facilitating the selective hydrolysis.
-
-
Hydrolysis:
-
Heat the reaction mixture to a temperature between 140-180°C.[3] The optimal temperature should be determined experimentally.
-
Maintain the temperature and stir the mixture for a sufficient time to allow for the complete conversion of the starting material. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice or into a large volume of cold water to precipitate the product.
-
Filter the suspension to collect the solid product.
-
Wash the filter cake thoroughly with water to remove any residual acid.
-
Dry the purified 1-amino-2-bromo-4-hydroxyanthraquinone.
-
Visualizations
Experimental Workflow for the Synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone
Caption: Synthetic pathway of 1-amino-2-bromo-4-hydroxyanthraquinone.
Safety Precautions
-
This synthesis involves the use of corrosive and hazardous materials such as concentrated sulfuric acid and bromine. All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Bromine is highly toxic and corrosive. Handle with extreme care.
-
The addition of the reaction mixture to water is highly exothermic and should be done slowly and with caution.
Conclusion
The preparation of 1-amino-2-bromo-4-hydroxyanthraquinone from this compound is a well-established and efficient process. The selective hydrolysis of the 4-position bromine atom can be achieved in high yields using concentrated sulfuric acid, often with the aid of boric acid or an aldehyde. The protocols provided herein offer a detailed guide for researchers to successfully synthesize this valuable chemical intermediate. Careful control of reaction parameters is essential for achieving high purity and yield.
References
- 1. KR0160330B1 - Process for preparation of 1-amino-2,4-dibromoanthraguinone - Google Patents [patents.google.com]
- 2. US4648994A - Process for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone - Google Patents [patents.google.com]
- 3. JPS55129249A - Preparation of 1-amino-2-bromo-4-hydroxyanthraquinone - Google Patents [patents.google.com]
The Pivotal Role of 1-Amino-2,4-dibromoanthraquinone in Crafting High-Performance Colored Textiles
For Immediate Release
[City, State] – December 22, 2025 – 1-Amino-2,4-dibromoanthraquinone stands as a crucial intermediate in the synthesis of a vibrant palette of high-performance disperse and vat dyes, which are integral to the coloration of synthetic textiles, particularly polyester (B1180765). These dyes are renowned for their brilliant shades, excellent light fastness, and overall durability, making them a cornerstone of the modern textile industry. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and textile chemistry, outlining the synthesis of dyes from this versatile precursor and their application to textiles.
Introduction
Anthraquinone (B42736) dyes are a significant class of colorants, second only to azo dyes in their importance.[1] They are prized for their structural stability, which translates to superior fastness properties in dyed textiles. This compound, an odorless reddish-brown to orange powder, serves as a key building block for creating a variety of these dyes.[2][3] Its chemical structure, featuring bromine atoms at the 2 and 4 positions, allows for subsequent nucleophilic substitution reactions to introduce various auxochromes, thereby tuning the final color and properties of the dye. The primary application of dyes derived from this intermediate is in the dyeing of hydrophobic fibers such as polyester, cellulose (B213188) acetate (B1210297), and nylon.[4]
Synthesis of Disperse Dyes
The synthesis of disperse dyes from this compound typically involves the replacement of one or both bromine atoms with an amino or substituted amino group. A common synthetic route is the reaction with an aniline (B41778) or a substituted aniline, leading to the formation of blue to greenish-blue dyes.
General Synthesis Pathway of a Blue Disperse Dye
Caption: Synthesis of a blue disperse dye from this compound.
Experimental Protocol: Synthesis of a 1-Amino-4-arylamino-2-bromoanthraquinone Dye
This protocol describes a representative synthesis of a blue disperse dye.
Materials:
-
This compound
-
Substituted aniline (e.g., p-toluidine)
-
Copper (I) chloride (catalyst)
-
Potassium acetate (acid scavenger)
-
Nitrobenzene (B124822) (solvent)
-
Hydrochloric acid
Procedure:
-
A mixture of this compound (1 part), the substituted aniline (1.5 parts), potassium acetate (0.5 parts), and a catalytic amount of copper (I) chloride in nitrobenzene (5 parts) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
-
The mixture is heated to 180-200°C and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to 80°C, and methanol is added to precipitate the product.
-
The precipitate is filtered, washed with methanol, and then with a dilute hydrochloric acid solution to remove unreacted aniline.
-
The product is then washed with hot water until the filtrate is neutral.
-
The resulting dye is dried under vacuum.
Application of Disperse Dyes to Polyester Textiles
Disperse dyes are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic fibers like polyester. The application process typically involves high temperatures and pressure to facilitate the diffusion of the dye molecules into the fiber structure.
Experimental Workflow for Dyeing Polyester
Caption: Workflow for dyeing polyester fabric with disperse dyes.
Experimental Protocol: High-Temperature Dyeing of Polyester
Materials and Equipment:
-
Synthesized 1-Amino-4-arylamino-2-bromoanthraquinone dye
-
Polyester fabric
-
Dispersing agent (e.g., sodium lignin (B12514952) sulfonate)
-
Acetic acid
-
Sodium hydrosulfite
-
Sodium hydroxide (B78521)
-
Non-ionic detergent
-
High-temperature, high-pressure dyeing machine
-
Spectrophotometer for color measurement
Procedure:
-
Fabric Preparation: The polyester fabric is first scoured with a solution containing a non-ionic detergent (2 g/L) and sodium carbonate (1 g/L) at 60-70°C for 30 minutes to remove any impurities. The fabric is then rinsed thoroughly with water and dried.
-
Dye Bath Preparation: A dye dispersion is prepared by pasting the required amount of the synthesized disperse dye (e.g., 2% on weight of fabric) with a dispersing agent (1:1 ratio to the dye) and a small amount of water. This paste is then added to the dye bath containing water (liquor ratio of 10:1). The pH of the dye bath is adjusted to 4.5-5.5 with acetic acid.
-
Dyeing: The scoured polyester fabric is introduced into the dye bath. The temperature is raised to 130°C at a rate of 2°C/minute and held at this temperature for 60 minutes under pressure.[5]
-
Rinsing: After dyeing, the bath is cooled to 70°C, and the dyed fabric is removed and rinsed with hot and cold water.
-
Reduction Clearing: To remove any unfixed dye from the surface of the fabric and improve wash fastness, a reduction clearing process is performed. The fabric is treated in a bath containing sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L) at 70-80°C for 15-20 minutes.[5]
-
Final Wash: The fabric is rinsed thoroughly, neutralized with a dilute solution of acetic acid, and finally washed with a non-ionic detergent before being dried.
Quantitative Data and Performance
Dyes derived from this compound generally exhibit good to excellent fastness properties. The following table summarizes typical performance data for blue disperse dyes of a similar class on polyester fabric.
| Property | Test Method | Typical Rating |
| Light Fastness | ISO 105-B02 | 5-6 |
| Washing Fastness (Staining) | ISO 105-C06 | 4-5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 |
| Sublimation Fastness | ISO 105-P01 | 4 |
Note: Fastness grades are on a scale of 1 to 5, with 5 being the highest. For light fastness, the scale is 1 to 8.
Conclusion
This compound is a vital precursor in the manufacturing of high-performance anthraquinone dyes for the textile industry. The synthetic routes, primarily involving nucleophilic substitution, allow for the creation of a diverse range of colors with desirable properties. The application of these dyes to synthetic fibers like polyester, through high-temperature dyeing methods, results in textiles with excellent color vibrancy and durability. The protocols and data presented herein provide a comprehensive guide for professionals in the field to harness the potential of this important chemical intermediate in the creation of high-quality colored textiles.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C14H7Br2NO2 | CID 6681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijcmas.com [ijcmas.com]
Application Notes and Protocols for Laboratory-Scale Synthesis and Purification of 1-Amino-2,4-dibromoanthraquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis and purification of 1-Amino-2,4-dibromoanthraquinone, an important intermediate in the manufacturing of anthraquinone (B42736) dyes.[1][2] The synthesis is achieved through the bromination of 1-aminoanthraquinone (B167232).
Overview
The synthesis of this compound involves the direct bromination of 1-aminoanthraquinone in an aqueous sulfuric acid medium, catalyzed by iodine.[3] This method is reported to produce the target compound in high yield and purity.[3] Subsequent purification can be achieved through washing with water and organic solvents, with the potential for further purification by recrystallization or column chromatography.
Experimental Protocols
1. Synthesis of this compound
This protocol is adapted from a patented procedure that reports high yield and purity.[3]
Materials:
-
1-Aminoanthraquinone
-
Sulfuric acid (H₂SO₄)
-
Iodine (I₂)
-
Dispersant (e.g., a lignosulfonate-based dispersant)
-
Bromine (Br₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with temperature controller
-
Condenser
-
Büchner funnel and flask
-
Filtration apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, suspend 1-aminoanthraquinone in water (5-15 times the weight of 1-aminoanthraquinone).[3]
-
To this suspension, add sulfuric acid (10-30% by weight of water), a catalytic amount of iodine (0.01-1.5% by weight of 1-aminoanthraquinone), and a small amount of a suitable dispersant (0.01-1.5% by weight of 1-aminoanthraquinone).[3]
-
Stir the mixture at 25-30°C for 1 hour.[3]
-
Slowly add bromine (2.0-3.0 molar ratio with respect to 1-aminoanthraquinone) dropwise to the mixture while maintaining the temperature below 50°C.[3]
-
After the addition is complete, raise the temperature to 85-90°C and stir for 4-8 hours to complete the reaction.[3]
-
Cool the reaction mixture and neutralize it with a 10% aqueous sodium hydroxide solution. Add a small amount of sodium sulfite to quench any remaining bromine.[3]
-
Filter the resulting precipitate using a Büchner funnel and wash the solid thoroughly with water until the filtrate is neutral.[3][4]
-
Dry the orange solid to obtain this compound.[3]
2. Purification of this compound
The crude product obtained from the synthesis is often of high purity, but can be further purified by the following methods if necessary.
a. Solvent Washing:
-
Wash the crude, filtered product with a suitable organic solvent, such as isopropanol, to remove any organic impurities.[4]
-
Dry the purified product under vacuum.
b. Recrystallization (General Procedure):
While a specific solvent for recrystallization of this compound is not widely reported, a procedure for a similar compound, 1-methylamino-4-bromoanthraquinone, uses pyridine.[5] A solvent screen should be performed to identify a suitable solvent or solvent system.
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., pyridine, acetic acid, or a high-boiling point organic solvent).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
c. Column Chromatography (General Procedure):
Column chromatography can be used for high-purity isolation.[6]
-
Prepare a slurry of silica (B1680970) gel in a non-polar eluent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture).
-
Pack a chromatography column with the slurry.[6]
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.[6]
-
Elute the column with a solvent system of increasing polarity, collecting fractions.[6]
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound based on reported experimental results.[3]
| Parameter | Value | Reference |
| Purity | 98.5% - 99.0% | [3] |
| Yield | 95% - 99.7% | [3] |
| Melting Point | 224 - 226 °C | [3] |
| Appearance | Orange solid | [3] |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the synthesis and purification workflow.
Caption: Workflow for the synthesis of this compound.
Caption: Decision workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C14H7Br2NO2 | CID 6681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. KR0160330B1 - Process for preparation of 1-amino-2,4-dibromoanthraguinone - Google Patents [patents.google.com]
- 4. EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Improving yield and purity of 1-Amino-2,4-dibromoanthraquinone synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 1-Amino-2,4-dibromoanthraquinone. It is intended for researchers, scientists, and drug development professionals aiming to improve the yield and purity of this important chemical intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure slow, dropwise addition of bromine to maintain reaction temperature.[1] - Increase reaction time or temperature as specified in the protocol. A typical duration is 4-8 hours at 85-90°C.[1] - Use of a catalyst, such as iodine, can improve reaction rate and yield.[1] |
| Product loss during work-up. | - Ensure complete precipitation of the product before filtration. - Wash the product with an appropriate solvent to remove impurities without dissolving the desired compound. Water is commonly used.[1] | |
| Low Purity (presence of multiple spots on TLC/peaks in LC) | Formation of isomeric byproducts (e.g., 1-amino-2-bromoanthraquinone (B1606574) or 1-amino-4-bromoanthraquinone). | - Precise control of reaction stoichiometry is crucial. Use the correct molar ratio of bromine to 1-aminoanthraquinone (B167232). - The bromination of 1-aminoanthraquinones in a carboxylic acid using an equimolar amount of bromine can lead to a mixture of isomers.[2] - Maintain a low reaction temperature during bromine addition to improve selectivity.[1] |
| Presence of unreacted starting material. | - Monitor the reaction progress using TLC or LC to ensure the complete consumption of 1-aminoanthraquinone. - If the reaction has stalled, consider adding a small amount of additional bromine, but be cautious of over-bromination. | |
| Formation of Polybrominated Products | Excess bromine or harsh reaction conditions. | - Carefully control the stoichiometry of bromine.[2] - Avoid excessively high reaction temperatures. The reaction should be conducted at a controlled temperature, for instance, adding bromine below 50°C and then heating to 85-90°C.[1] |
| Difficulty in Product Isolation | Product is soluble in the work-up solvent. | - If the product is not precipitating upon addition of water, try cooling the mixture in an ice bath. - Ensure the neutralization step is complete, as the solubility of the product may be pH-dependent. |
Frequently Asked Questions (FAQs)
Q1: What is the role of iodine in the reaction?
A1: Iodine can act as a catalyst in the bromination of 1-aminoanthraquinone, potentially increasing the reaction rate and leading to higher yields and purity.[1]
Q2: How can I effectively remove isomeric impurities?
A2: The purification of this compound from its isomers is challenging due to their similar physical properties.[3] Recrystallization from a suitable solvent, such as pyridine, may improve purity, but optimization of the reaction conditions to prevent isomer formation is the preferred strategy.[4]
Q3: What are the optimal reaction conditions for achieving high yield and purity?
A3: Based on patented procedures, high yields (95-99.7%) and purity (98.5-99.0%) can be achieved by reacting 1-aminoanthraquinone with bromine in the presence of water, sulfuric acid, iodine, and a dispersant. Key parameters include slow, dropwise addition of bromine at a temperature below 50°C, followed by heating the reaction mixture to 85-90°C for 4-8 hours.[1]
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4: Liquid chromatography (LC) is a commonly used method for monitoring the progress of the reaction and determining the purity of the final product.[1] Thin-layer chromatography (TLC) can also be used for rapid qualitative analysis of the reaction mixture.
Data Presentation
Table 1: Comparison of Reaction Conditions and Outcomes
| Method | Solvent/Medium | Catalyst/Additive | Temperature | Reaction Time | Yield | Purity | Reference |
| Method 1 | Water/Sulfuric Acid | Iodine, Dispersant | Bromine addition <50°C, then 85-90°C | 4-8 hours | 99.7% | 98.5% | [1] |
| Method 2 | Water/Sulfuric Acid | Iodine, Dispersant | Bromine addition <50°C, then 85-90°C | 6 hours | 95% | 99.0% | [1] |
| Method 3 | Pyridine | None | Steam bath | 6 hours | 70-74% | Not specified | [4] |
| Method 4 | DMF | None | Room temperature | Not specified | >90% (for bromaminic acid derivatives) | High | [3] |
Experimental Protocols
Protocol 1: High-Yield Synthesis in Aqueous Sulfuric Acid [1]
This protocol is based on a patented method demonstrating high yield and purity.
-
Reaction Setup: In a reaction vessel, add 11.2g of 1-aminoanthraquinone, 100g of water, 0.1g of iodine, and 0.05g of a dispersant (e.g., polyoxyethylene sorbitan (B8754009) ester).
-
Acidification: While stirring and maintaining the temperature below 40°C, slowly add 25g of concentrated sulfuric acid.
-
Bromination: Stir the mixture at 25-30°C for 1 hour. Then, raise the temperature to 50°C and slowly add 17.6g of bromine dropwise.
-
Reaction Completion: After the bromine addition, increase the temperature to 85-90°C and stir for 4-8 hours until the reaction is complete (monitor by LC).
-
Work-up:
-
Neutralize the reaction mixture with 5-6g of sodium sulfite (B76179) followed by a 10% aqueous sodium hydroxide (B78521) solution.
-
Filter the resulting precipitate.
-
Wash the solid with water until the filtrate is neutral.
-
Dry the orange solid to obtain this compound.
-
Expected Outcome: Yield: ~99.7%, Purity: ~98.5% (as determined by liquid chromatography).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting synthesis issues.
References
- 1. KR0160330B1 - Process for preparation of 1-amino-2,4-dibromoanthraguinone - Google Patents [patents.google.com]
- 2. US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Bromination of 1-Aminoanthraquinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1-aminoanthraquinone (B167232).
Troubleshooting Guide
Issue 1: Low Yield of the Desired 4-Bromo-1-aminoanthraquinone
Q: My bromination reaction is resulting in a low yield of the target 4-bromo isomer. What are the potential causes and how can I improve the yield?
A: Low yields in the bromination of 1-aminoanthraquinone can stem from several factors, including suboptimal reaction conditions and the formation of unwanted side products. Here are key areas to troubleshoot:
-
Solvent Choice: The solvent plays a crucial role in the reaction's efficiency. While various solvents can be used, the choice can significantly impact the yield. For instance, using a good grade of pyridine (B92270) has been reported to produce yields of 70-74% of 1-methylamino-4-bromoanthraquinone.[1] Conversely, increasing the volume of pyridine can lead to a progressive drop in yield.[1] N,N-dimethylformamide (DMF) has also been used effectively, leading to excellent isolated yields (>90%) for the bromination of substituted 1-aminoanthraquinones.[2]
-
Reaction Temperature: Temperature control is critical. Bromination is often carried out at low temperatures (e.g., 0 to 5°C) to suppress the formation of undesired by-products.[3][4] Selectivity for the desired 4-bromo product generally increases at lower temperatures.[3]
-
Reagent Quality: The purity of your reagents, particularly the solvent, is essential. Using practical or technical grades of solvents like pyridine can lead to very poor results.[1]
-
Side Reactions: The formation of isomers, primarily the 2-bromo and 2,4-dibromo derivatives, is a common cause of reduced yield for the 4-bromo product.[3][4][5]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Regioselectivity and Formation of Isomers
Q: My reaction produces a mixture of 2-bromo and 4-bromo isomers, and sometimes even 2,4-dibromoanthraquinone. How can I improve the regioselectivity for the 4-position?
A: Achieving high regioselectivity is a primary challenge in the bromination of 1-aminoanthraquinone due to the activating nature of the amino group directing to both ortho and para positions.
-
Acid-Aided Selectivity: The addition of a mineral acid, particularly hydrobromic acid (HBr), has been shown to significantly enhance the formation of the 4-bromo isomer over the 2-bromo isomer.[3][4][6] In a carboxylic acid solvent, the typical mole ratio of 4-isomer to 2-isomer is about 7:1.[3][4] However, with the addition of HBr, this ratio can be substantially increased to at least 15:1, and often as high as 18:1 to 20:1.[3]
-
Solvent System: The choice of solvent system is also critical for selectivity. A mixture of acetic acid and propionic acid is often used as the carboxylic acid solvent in conjunction with HBr.[3]
-
Controlled Bromine Addition: Slow, dropwise addition of bromine at a controlled low temperature helps to minimize over-bromination and the formation of the 2,4-dibromoanthraquinone byproduct.[3]
Quantitative Data on Isomer Ratios
| Reaction Conditions | 4-Isomer:2-Isomer Mole Ratio | Reference |
| Bromination in a carboxylic acid | ~ 7:1 | [3][4] |
| Bromination in a carboxylic acid with added HBr | ≥ 15:1 (typically 18:1 to 20:1) | [3] |
Logical Relationship for Improving Selectivity
Caption: Strategy for enhancing regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended experimental protocol for achieving high selectivity in the bromination of 1-aminoanthraquinone derivatives?
A1: Based on patented methods designed to improve regioselectivity, the following protocol for the bromination of 1-methylaminoanthraquinone can be adapted. This process emphasizes the use of hydrobromic acid.[3]
Experimental Protocol: High-Selectivity Bromination
-
Preparation: In a suitable reactor, create a vigorously agitated mixture of acetic acid (e.g., 135.8 parts), propionic acid (e.g., 74.5 parts), 48% hydrobromic acid (e.g., 12.8 parts, 0.076 mole), and 1-methylaminoanthraquinone (e.g., 18.0 parts, 0.076 mole).
-
Cooling: Cool the mixture to a temperature between 0 and 5°C.
-
Bromine Addition: Slowly add bromine (e.g., 13.3 parts, 0.083 mole) to the mixture over a period of about 1 hour, ensuring the temperature is maintained between 0 and 5°C.
-
Reaction Completion: Continue agitation for 1 hour after the bromine addition is complete.
-
Work-up: Quench the reaction by adding ice (e.g., 180 parts), water (e.g., 173 parts), and a solution of sodium metabisulfite (B1197395) (e.g., 5 parts) in water (e.g., 24 parts) to the reaction mixture at 0 to 5°C.
-
Isolation: Agitate the mixture for approximately 45 minutes, then isolate the product by filtration and dry.
Experimental Workflow Diagram
Caption: High-selectivity bromination workflow.
Q2: Can I use a different solvent like pyridine? What are the trade-offs?
A2: Yes, pyridine can be used as a solvent for the bromination of 1-aminoanthraquinone derivatives.[1] A procedure for the bromination of 1-methylaminoanthraquinone in pyridine involves heating the mixture on a steam bath for several hours.[1] While this method can provide good yields (70-74%), it is noted that the use of pyridine on a commercial scale can be undesirable due to its odor, cost, and disposal issues.[3] Furthermore, achieving high regioselectivity might be more challenging compared to the acid-aided method in carboxylic acids.
Q3: How can I purify the brominated product if a mixture of isomers is formed?
A3: The purification of isomeric mixtures of brominated 1-aminoanthraquinones can be difficult.[5] If the product is intended for applications where high purity is critical, preventing the formation of isomers during the reaction is the most effective strategy. However, if purification is necessary, recrystallization may be an option. For example, 1-methylamino-4-bromoanthraquinone can be recrystallized from pyridine to raise its melting point and purity.[1] It is important to note that the 2-bromo isomer can be more soluble in the final reaction medium, which may aid in its separation from the precipitated 4-bromo product in some procedures.[4]
Q4: What are the primary side products to be aware of?
A4: The main side products in the bromination of 1-aminoanthraquinone are:
-
1-Amino-2-bromoanthraquinone: The ortho-brominated isomer.[3][4]
-
1-Amino-2,4-dibromoanthraquinone: The di-brominated product resulting from over-bromination.[2][3][4] This compound is also synthesized directly from 1-aminoanthraquinone under certain acidic conditions.[5]
-
In the synthesis of bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), 1-aminoanthraquinone-2,4-disulfonic acid can be a major impurity.[7]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. BJOC - Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs [beilstein-journals.org]
- 3. EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 4. US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Separation of Isomers in 1-Amino-2,4-dibromoanthraquinone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the separation of isomers during the synthesis of 1-Amino-2,4-dibromoanthraquinone.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions to common problems.
Issue 1: Poor Separation of Isomers by Column Chromatography
Question: I am having difficulty separating this compound from its monobromo isomers (1-amino-2-bromoanthraquinone and 1-amino-4-bromoanthraquinone) using column chromatography. The fractions are consistently showing a mixture of products. What can I do to improve the separation?
Answer:
Poor separation in column chromatography can be attributed to several factors, from the choice of solvent system to the column packing. Here is a systematic approach to troubleshoot this issue:
1. Optimize the Solvent System with Thin Layer Chromatography (TLC):
-
Principle: The ideal solvent system for column chromatography should provide a good separation of the target compound and its impurities on a TLC plate, with the desired product having an Rf value between 0.2 and 0.4.
-
Procedure:
-
Prepare a stock solution of your crude product mixture.
-
On a silica (B1680970) gel TLC plate, spot the crude mixture.
-
Develop the TLC plate in a chamber with a test solvent system. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758).
-
Visualize the spots under UV light. The monobromo isomers are generally less polar and will travel further up the plate (higher Rf value) than the dibromo product.
-
Systematically vary the solvent ratio until you achieve clear separation between the spots corresponding to the dibromo and monobromo isomers. A good starting point for bromoanthraquinones is a mixture of hexane and ethyl acetate.
-
2. Proper Column Packing:
-
Principle: A well-packed column is crucial for good separation. Channels or cracks in the stationary phase will lead to band broadening and poor resolution.
-
Procedure:
-
Ensure the column is perfectly vertical.
-
Use the "slurry method" for packing: mix the silica gel with the initial, least polar eluent to form a consistent slurry.
-
Pour the slurry into the column in one continuous motion, if possible.
-
Gently tap the column to dislodge any air bubbles and allow the silica to settle into a compact bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
-
3. Sample Loading:
-
Principle: The sample should be loaded onto the column in a narrow band to ensure that all molecules start their journey through the column at the same time.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be miscible with the eluent.
-
Carefully apply the concentrated solution to the top of the silica gel bed.
-
Allow the sample to adsorb completely onto the silica gel before starting the elution.
-
4. Elution Technique:
-
Principle: A gradient elution, where the polarity of the solvent is gradually increased, can often improve the separation of compounds with similar polarities.
-
Procedure:
-
Start with the non-polar solvent system identified during TLC optimization.
-
Collect fractions and monitor their composition using TLC.
-
Once the less polar isomers have eluted, gradually increase the percentage of the more polar solvent in the eluent to elute the more polar this compound.
-
Issue 2: Oiling Out During Recrystallization
Question: When I try to recrystallize my crude this compound, it separates as an oil instead of forming crystals. How can I resolve this?
Answer:
"Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point or when the solution is supersaturated. Here are several strategies to prevent this:
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Increase the Solvent Volume: The most common reason for oiling out is that the solution is too concentrated. Add more of the hot solvent to the oiled-out mixture until it redissolves completely. Then, allow it to cool slowly.
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Slow Cooling: Rapid cooling can favor oil formation over crystallization. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a beaker of warm water if necessary. Once it has reached room temperature, you can then place it in an ice bath to maximize crystal yield.
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Solvent System Modification: If a single solvent consistently leads to oiling, a mixed solvent system might be more effective. Dissolve the crude product in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is less soluble) dropwise until the solution becomes slightly turbid. Add a few drops of the good solvent to clarify the solution and then allow it to cool slowly. For bromoanthraquinones, a mixture of a polar solvent like ethanol (B145695) or acetone (B3395972) with a less polar solvent like hexane could be effective.
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Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.
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Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will provide a template for other molecules to crystallize upon.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities in the synthesis of this compound?
A1: The bromination of 1-aminoanthraquinone (B167232) is an electrophilic aromatic substitution reaction. The amino group is an activating, ortho-, para-directing group. Therefore, the primary isomeric impurities are the monobrominated products:
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1-Amino-2-bromoanthraquinone
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1-Amino-4-bromoanthraquinone
The formation of these isomers is a significant challenge as their polarities are similar to the desired dibrominated product, making separation difficult.
Q2: How can I monitor the progress of the separation?
A2: Thin Layer Chromatography (TLC) is the most effective and rapid method for monitoring the separation of the isomers.
-
Stationary Phase: Silica gel 60 F254 plates are commonly used.
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Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate or dichloromethane is typically effective. The optimal ratio should be determined experimentally, aiming for good separation between the spots. A starting point could be a 4:1 to 1:1 mixture of hexane:ethyl acetate.
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Visualization: The spots of the bromoanthraquinone isomers are colored (typically orange to red) and can often be seen with the naked eye. However, for better visualization and determination of purity, viewing the plate under a UV lamp at 254 nm is recommended. Aromatic compounds like these will appear as dark spots on a fluorescent background.
Q3: What are the key differences between recrystallization and column chromatography for purifying this compound?
A3: Both are powerful purification techniques, but they operate on different principles and are suited for different scenarios.
| Feature | Recrystallization | Column Chromatography |
| Principle | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Differential adsorption of components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it. |
| Best For | Removing small amounts of impurities that have significantly different solubility profiles from the main product. | Separating complex mixtures of compounds with similar polarities. |
| Yield | Can be high if the solubility difference is large and the procedure is optimized. Losses can occur due to the solubility of the product in the cold solvent. | Generally provides good recovery, but losses can occur due to irreversible adsorption or incomplete elution. |
| Purity | Can achieve very high purity if successful. | Can achieve high purity, especially with optimized conditions and careful fraction collection. |
| Scale | Easily scalable for larger quantities of material. | Can be scaled up, but becomes more resource-intensive (solvent, silica gel) for very large quantities. |
| Complexity | Relatively simple procedure. | More complex and time-consuming, requiring careful setup and monitoring. |
Q4: What safety precautions should I take when working with brominated anthraquinones and the solvents used for their separation?
A4: It is crucial to adhere to standard laboratory safety procedures:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
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Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents like hexane, ethyl acetate, and dichloromethane.
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Handling Brominated Compounds: this compound is a powder and should be handled carefully to avoid inhalation of dust.[1][2] It is advisable to handle the solid in a fume hood.
-
Solvent Safety: Be aware of the flammability of organic solvents. Keep them away from ignition sources. Dispose of solvent waste in appropriately labeled containers.
-
Waste Disposal: Dispose of all chemical waste, including silica gel from chromatography, according to your institution's hazardous waste disposal guidelines.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is a starting point and may require optimization based on the specific impurity profile of your crude product.
-
Solvent Selection: Based on solubility data, acetic acid or a mixed solvent system like ethanol/hexane or acetone/hexane is a good starting point. This compound is sparingly soluble in many common organic solvents at room temperature but its solubility increases with heat.[1]
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., glacial acetic acid) to just cover the solid.
-
Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.
-
If colored impurities are present, you can add a small amount of activated charcoal to the hot solution and heat for a few more minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, cool the flask in an ice bath for about 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven.
-
Assess the purity of the recrystallized product by TLC and melting point determination.
-
Protocol 2: Separation of Isomers by Flash Column Chromatography
This protocol provides a general guideline for separating this compound from its monobromo isomers.
-
TLC Analysis for Solvent System Selection:
-
As described in the troubleshooting section, determine an optimal solvent system that gives good separation of the dibromo and monobromo isomers on a TLC plate. A good starting point is a hexane:ethyl acetate mixture (e.g., 4:1 v/v). The goal is to have the Rf of the this compound around 0.2-0.3.
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material to be purified.
-
Pack the column with silica gel using the slurry method with the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the non-polar solvent system determined by TLC.
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
Monitor the composition of the fractions by TLC. The less polar monobromo isomers will elute first.
-
Once the monobromo isomers have been eluted, you can either continue with the same solvent system if the separation is good, or you can gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to speed up the elution of the more polar this compound.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Determine the yield and purity of the final product.
-
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₇Br₂NO₂ | [1] |
| Molecular Weight | 381.02 g/mol | [1] |
| Appearance | Odorless red powder | [1][2] |
| Melting Point | 226 °C (439 °F) | [1] |
| Water Solubility | Insoluble | [2] |
| Solubility in Organic Solvents | Sparingly soluble in acetone and toluene (B28343) at room temperature. More soluble in dimethyl sulfoxide. | [1] |
Table 2: Typical Purity and Yield Data from Synthesis
| Synthesis Method | Purity | Yield | Reference |
| Bromination in the presence of sulfuric acid, iodine, and a dispersant | 98.5 - 99.0% | 95 - 99.7% | Patent KR0160330B1 |
Note: The purity and yield from subsequent separation steps will depend on the efficiency of the chosen method and the initial purity of the crude product.
Visualization
Caption: Workflow for the synthesis and purification of this compound.
References
Degradation of 1-Amino-2,4-dibromoanthraquinone due to air and light exposure
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of 1-Amino-2,4-dibromoanthraquinone due to air and light exposure.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sensitivities?
A1: this compound is an odorless, red, powdered solid.[1][2] It is a halogenated amine and a member of the anthraquinone (B42736) dye class, often used as an intermediate in the manufacturing of other dyes.[3][4] Its primary sensitivities are long-term exposure to air and light, which can cause chemical degradation.[1][2][5]
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure stability, you should protect the chemical from light.[1] It is recommended to store it in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at refrigerated temperatures.[1][6] Keeping it in a cool, dry, and dark location is crucial.[6]
Q3: What are the known degradation pathways for this compound when exposed to air and light?
A3: While specific degradation pathways for this compound are not extensively detailed in the literature, related anthraquinone derivatives are known to degrade via oxidation and photolysis.[3][7] Exposure to air (oxygen) and light can generate reactive oxygen species (ROS) that attack the anthraquinone structure.[3] This can lead to the cleavage of the aromatic rings, potentially forming smaller molecules like phthalic acid as has been observed with similar compounds.[8][9]
Q4: What analytical methods are suitable for detecting this compound and its degradation products?
A4: Several analytical techniques are effective. High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD) is a common method for separating the parent compound from its degradants.[10][11] For structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools.[3][10]
Q5: Is this compound hazardous? What safety precautions should I take?
A5: Yes, this compound should be handled with care. It may cause eye and respiratory tract irritation.[1][2] It is also reasonably anticipated to be a human carcinogen based on animal studies.[5] When handling, always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12] All handling of the solid powder should occur in a chemical fume hood to avoid inhalation.[6]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action & Troubleshooting Steps |
| Compound color has faded or changed from red to a brownish or lighter shade upon storage. | Air (Oxidative) and/or Light (Photolytic) Degradation. | 1. Verify storage conditions. Ensure the container is tightly sealed, purged with an inert gas, and stored in a dark, refrigerated environment.[1][6] 2. Analyze a small sample using HPLC or TLC to check for the presence of new impurity peaks compared to a fresh or properly stored standard. 3. If degradation is confirmed, the batch may be compromised. Discard and use a fresh, properly stored sample for future experiments. |
| Unexpected peaks appear in my chromatogram (e.g., HPLC, LC-MS) that were not present in the initial analysis. | The compound has degraded during the experimental procedure or sample preparation. | 1. Protect your samples from light during all experimental steps. Use amber vials or cover glassware with aluminum foil. 2. Minimize exposure of samples to ambient air. If the experiment is lengthy, consider working under an inert atmosphere. 3. Evaluate the stability of the compound in your chosen solvent. Some solvents can promote degradation. Run a time-course study of the compound in the solvent to check for instability. |
| Poor solubility or precipitation of the compound during experiments. | This compound has very low water solubility (<1 mg/mL).[1][3] | 1. Use appropriate organic solvents for dissolution, such as dimethyl sulfoxide (B87167) (DMSO) or acetone, where solubility is higher.[3] 2. If aqueous solutions are necessary, consider using a co-solvent system, but first verify that the co-solvent does not interfere with your experiment or analysis. |
| Inconsistent or non-reproducible experimental results. | Degradation of the stock solution over time. | 1. Prepare fresh stock solutions for each set of experiments, especially for sensitive assays. 2. If a stock solution must be stored, store it under the recommended conditions (refrigerated, protected from light, under inert gas) and for a minimal, validated period. 3. Re-qualify the concentration and purity of the stock solution using a method like HPLC-UV before each use. |
Experimental Protocols
Protocol 1: Recommended Handling and Storage
This protocol outlines the best practices for handling and storing this compound to prevent its degradation.
-
Receiving and Initial Storage : Upon receipt, immediately transfer the container to a dark, refrigerated (2-8°C) location.
-
Weighing and Aliquoting (Solid) :
-
Perform all weighing operations in a certified chemical fume hood.
-
Wear appropriate PPE (gloves, safety glasses, lab coat).
-
To minimize exposure to air and light, work quickly.
-
After dispensing the required amount, flush the headspace of the original container with an inert gas (e.g., nitrogen) before tightly resealing.
-
-
Preparation of Stock Solutions :
-
Dissolve the compound in a suitable, dry, peroxide-free solvent (e.g., DMSO).
-
Use amber glass vials or wrap clear vials in aluminum foil to protect from light.
-
-
Storage of Solutions :
-
If immediate use is not planned, aliquot the stock solution into smaller, single-use volumes.
-
Flush the headspace of each vial with inert gas before sealing.
-
Store solution vials at -20°C or -80°C, protected from light.
-
Before use, allow the solution to thaw completely and equilibrate to room temperature.
-
Protocol 2: Forced Degradation Study (Photolytic and Oxidative Stress)
This protocol is designed to intentionally degrade the compound to identify potential degradants and establish a stability-indicating analytical method, following general principles from ICH guidelines.[13][14]
-
Materials :
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile (B52724) or methanol)
-
HPLC-grade water
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Calibrated photostability chamber with controlled light source (UV/Vis)
-
HPLC-UV/DAD or LC-MS system
-
-
Sample Preparation :
-
Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent.
-
Test Samples :
-
Photolytic Stress: Transfer an aliquot of the stock solution to a clear glass vial. Expose it to a light source in a photostability chamber (as per ICH Q1B guidelines).
-
Oxidative Stress: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the mixture at room temperature.
-
-
Control Samples :
-
Light Control: Prepare a sample identical to the photolytic stress sample but wrap the vial completely in aluminum foil and place it alongside the test sample in the chamber.
-
Oxidative Control: Prepare a sample with the stock solution and water (instead of H₂O₂).
-
Zero-Time Control: Analyze an aliquot of the initial stock solution immediately.
-
-
-
Procedure :
-
Collect aliquots from all test and control samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quench the oxidative reaction if necessary (e.g., by dilution or adding a quenching agent).
-
Analyze all aliquots by a suitable stability-indicating HPLC method. The method should be capable of separating the main peak from any new peaks that appear.
-
-
Analysis :
-
Compare the chromatograms from the stressed samples to the control samples.
-
Calculate the percentage degradation of the parent compound.
-
Identify and quantify the major degradation products. Use LC-MS to obtain mass information for peak identification.
-
Quantitative Data Summary
| Stress Condition | Expected Degradation Level | Potential Degradation Products | Primary Mechanism |
| Photolytic (UV/Vis Light) | Significant | Oxidized species, ring-opened products (e.g., phthalic acid derivatives).[3][8] | Photolysis, Photo-oxidation |
| Oxidative (e.g., H₂O₂) | Significant | Hydroxylated derivatives, quinone-ring cleavage products. | Oxidation |
| Acidic Hydrolysis (e.g., 0.1M HCl) | Low to Moderate | Potential for hydrolysis of the amino group, though the aromatic system is generally stable. | Acid-catalyzed hydrolysis |
| Basic Hydrolysis (e.g., 0.1M NaOH) | Moderate | Formation of colored salts, potential for nucleophilic substitution or ring opening under harsh conditions. | Base-catalyzed hydrolysis |
| Thermal (e.g., 60°C in solution) | Low to Moderate | Similar to oxidative degradation, but at a slower rate. | Thermal Oxidation |
Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | C14H7Br2NO2 | CID 6681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. This compound | 81-49-2 [chemicalbook.com]
- 6. This compound(81-49-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijmr.net.in [ijmr.net.in]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. ema.europa.eu [ema.europa.eu]
Technical Support Center: Overcoming Solubility Challenges with 1-Amino-2,4-dibromoanthraquinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 1-Amino-2,4-dibromoanthraquinone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic anthraquinone (B42736) derivative.[1] Its planar, aromatic structure contributes to strong intermolecular forces, leading to very low solubility in water and many common organic solvents.[2] This poor solubility can significantly hinder its use in biological assays and other experiments that require the compound to be in solution.[2]
Q2: What are the known solubility properties of this compound?
A2: The solubility of this compound is generally low. The available data is summarized in the table below. It is practically insoluble in water and has limited solubility in many organic solvents, with dimethyl sulfoxide (B87167) (DMSO) being a commonly used solvent for creating stock solutions.[2]
Q3: Can I heat the solvent to improve the solubility of this compound?
A3: Gentle warming can be employed to aid in the dissolution of this compound in an appropriate organic solvent like DMSO. However, excessive heat should be avoided as it may lead to the degradation of the compound. It is advisable to monitor the stability of the compound under your specific heating conditions.
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. To address this, you can try several strategies outlined in the troubleshooting guide below, such as lowering the final concentration, using a co-solvent system, or employing solubility enhancers like cyclodextrins.
Solubility Data
The following table summarizes the available solubility data for this compound in various solvents.
| Solvent | Temperature | Solubility |
| Water | 25 °C | 0.015 mg/L[2][3] |
| Acetone | 23 °C | < 1 mg/mL[2] |
| Toluene | 23 °C | << 1 mg/mL[2] |
| Dimethyl sulfoxide (DMSO) | 23 °C | 1–10 mg/mL[2] |
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to overcoming solubility challenges with this compound.
Problem: Difficulty dissolving this compound to prepare a stock solution.
Possible Cause: The chosen solvent has a low capacity to dissolve the compound.
Solutions:
-
Primary Solvent Selection:
-
Dimethyl Sulfoxide (DMSO): This is the most effective common solvent for creating a concentrated stock solution.
-
Dimethylformamide (DMF): Can be considered as an alternative to DMSO.
-
-
Enhancing Dissolution:
-
Vortexing: Agitate the solution vigorously using a vortex mixer.
-
Sonication: Use an ultrasonic bath to provide energy to break up the solid particles and enhance solvation.
-
Gentle Warming: A water bath set to a low temperature (e.g., 37°C) can help increase the dissolution rate. Avoid high temperatures to prevent compound degradation.
-
Problem: The compound precipitates out of solution upon dilution of the organic stock solution into an aqueous medium (e.g., cell culture media, phosphate-buffered saline).
Possible Cause: The concentration of this compound in the final aqueous solution is above its solubility limit. The percentage of the organic solvent in the final solution may also be too low to maintain solubility.
Solutions:
-
Optimize Final Concentration:
-
Perform a serial dilution to determine the maximum concentration of this compound that remains soluble in your final aqueous medium.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept as low as possible (typically ≤0.5% v/v) to minimize solvent-induced artifacts in biological assays.
-
-
Co-solvent Systems:
-
A multi-component solvent system can improve the solubility of hydrophobic compounds in aqueous solutions. While a specific formulation for this compound is not documented, a common approach for similar compounds involves a mixture of DMSO, a polyethylene (B3416737) glycol (such as PEG300), and a non-ionic surfactant (like Tween-80). A starting point for a co-solvent system could be a stock solution prepared in a mixture of these components, which is then diluted into the aqueous medium.
-
-
Use of Solubility Enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble. Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used. Prepare a solution of the cyclodextrin (B1172386) in your aqueous buffer and then add the this compound stock solution to it.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 381.04 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 3.81 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Medium
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous medium (e.g., cell culture medium, PBS)
-
Sterile dilution tubes
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
To prepare a 10 µM working solution in a final volume of 1 mL, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous medium.
-
Immediately after adding the stock solution, vortex the working solution gently to ensure rapid and uniform mixing. This helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the working solution for any signs of precipitation or cloudiness. If precipitation occurs, you will need to try a lower final concentration or use one of the solubility enhancement methods described in the troubleshooting guide.
-
Always prepare fresh working solutions immediately before use.
Visualizations
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for addressing solubility problems with this compound.
Caption: A flowchart for systematically addressing solubility issues.
Experimental Workflow for Preparing a Working Solution
This diagram illustrates the general steps for preparing a final working solution of this compound for an experiment.
References
Preventing the formation of byproducts in 1-Amino-2,4-dibromoanthraquinone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Amino-2,4-dibromoanthraquinone. Our aim is to help you minimize byproduct formation and maximize the yield and purity of your target compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the formation of isomeric and over-brominated byproducts.
| Issue | Potential Cause | Recommended Solution |
| High percentage of 1-amino-2-bromoanthraquinone (B1606574) isomer | - High reaction temperature.- Absence of a directing agent like hydrobromic acid. | - Maintain a low reaction temperature, preferably between 0-5°C, to improve the selectivity for the 4-position bromination.[1]- Add hydrobromic acid to the reaction mixture before the addition of bromine to favor the formation of the 4-bromo isomer.[1] |
| Significant formation of 1-amino-4-bromoanthraquinone (mono-brominated) | - Insufficient amount of bromine. | - Ensure the molar ratio of bromine to 1-aminoanthraquinone (B167232) is adequate for di-substitution. A slight excess of bromine may be required. |
| Presence of unreacted 1-aminoanthraquinone | - Incomplete reaction.- Insufficient bromine. | - Increase the reaction time or slightly elevate the temperature towards the end of the reaction (while monitoring byproduct formation).- Verify the stoichiometry of bromine. |
| Formation of poly-brominated byproducts (tri- or tetra-brominated) | - Excess bromine.- Prolonged reaction time at elevated temperatures. | - Carefully control the stoichiometry of bromine addition.- Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction once the desired product is maximized. |
| Low overall yield | - Sub-optimal reaction conditions.- Loss of product during workup and purification. | - Optimize reaction parameters as per the recommended protocol.- Ensure efficient precipitation and washing of the product. Recrystallization from a suitable solvent like nitrobenzene (B124822) can improve purity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are isomers and products of over- or under-bromination. These include 1-amino-2-bromoanthraquinone, 1-amino-4-bromoanthraquinone, and various poly-brominated anthraquinones. The formation of the 2-bromo isomer is a particular challenge as its physical properties are very similar to the desired 2,4-dibromo product, making separation difficult.[2]
Q2: How does temperature affect the formation of byproducts?
A2: Temperature plays a crucial role in the selectivity of the bromination. Lower temperatures, typically between 0°C and 5°C, favor the formation of the thermodynamically more stable 1-amino-4-bromoanthraquinone intermediate, which then gets further brominated to the desired this compound. Higher temperatures can lead to an increase in the formation of the kinetic product, 1-amino-2-bromoanthraquinone.[1]
Q3: What is the role of an iodine catalyst in this reaction?
A3: While not always necessary, iodine can be used as a catalyst to facilitate the bromination. Iodine acts as a Lewis acid, polarizing the bromine molecule (Br-Br) and increasing its electrophilicity. This makes the bromine a more effective brominating agent, potentially leading to a faster and more efficient reaction. The general mechanism for iodine-catalyzed aromatic bromination involves the formation of a more potent electrophilic species.[3][4]
Q4: Can I use a different solvent for the reaction?
A4: The choice of solvent can influence the reaction. While the provided protocol uses a mixture of sulfuric acid and water, other solvents like carboxylic acids (e.g., acetic acid) have also been reported.[1] Using a deep eutectic solvent, such as a mixture of choline (B1196258) chloride and urea, has been explored as an environmentally benign alternative to volatile organic solvents and strong acids.[5] The solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the product distribution. It is recommended to perform small-scale trials when exploring new solvent systems.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1] By taking small aliquots from the reaction mixture at different time intervals, you can track the consumption of the starting material and the formation of the desired product and byproducts. This allows for the timely quenching of the reaction to maximize the yield of this compound.
Quantitative Data on Byproduct Formation
The following table summarizes the quantitative analysis of the reaction mixture at different stages of the bromination of 1-aminoanthraquinone in a carboxylic acid solvent in the presence of hydrobromic acid, as determined by liquid chromatography. This data illustrates the progression of the reaction and the relative formation of key components.
| Component | After 2 mL Bromine Addition (%) | After 10 mL Bromine Addition (%) | 5 min After Complete Bromine Addition (%) | Final Crude Product (%) |
| 1-Amino-4-bromoanthraquinone | 2.81 | 19.04 | 45.13 | 76.23 |
| 1-Amino-2-bromoanthraquinone | 1.72 | 2.83 | 6.19 | 2.82 |
| This compound | 0.73 | 8.61 | 17.04 | 11.27 |
Data adapted from patent EP0585395A1, Example 2. The values represent the area percent from liquid chromatography analysis.[1]
Experimental Protocols
Detailed Method for the Synthesis of this compound
This protocol is based on a method reported to yield high purity and yield of the final product.
Materials:
-
1-aminoanthraquinone
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Sulfuric acid (concentrated)
-
Iodine
-
Dispersant
-
Bromine
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Sodium sulfite (B76179)
-
Sodium hydroxide (B78521) solution (10%)
-
Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, add 1-aminoanthraquinone, water, sulfuric acid, a catalytic amount of iodine, and a small amount of a dispersant. Stir the mixture at 25-30°C for 1 hour to ensure a homogenous suspension.
-
Bromine Addition: Raise the temperature to 50°C. Slowly add bromine dropwise to the reaction mixture while maintaining vigorous stirring. The addition should be controlled to keep the temperature below 50°C.
-
Reaction: After the complete addition of bromine, raise the temperature to 85-90°C and maintain it for 4-8 hours to bring the reaction to completion. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture. Neutralize the excess acid with a 10% sodium hydroxide solution. Add sodium sulfite to quench any remaining bromine.
-
Isolation and Purification: Filter the resulting precipitate, wash it thoroughly with water, and dry it to obtain the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent such as nitrobenzene to achieve higher purity.
This protocol is adapted from patent KR0160330B1.[6]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
- 1. EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms in Iodine Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude 1-Amino-2,4-dibromoanthraquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Amino-2,4-dibromoanthraquinone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from the starting materials and side reactions during the synthesis, which is typically the bromination of 1-aminoanthraquinone. Potential impurities include:
-
Unreacted 1-aminoanthraquinone: The starting material for the bromination reaction.
-
Mono-brominated species: Such as 1-amino-2-bromoanthraquinone (B1606574) or 1-amino-4-bromoanthraquinone, resulting from incomplete bromination.
-
Over-brominated species: Anthraquinones with more than two bromine atoms.
-
Debrominated derivatives: Loss of a bromine atom from the desired product.
-
Starting material impurities: Any impurities present in the initial 1-aminoanthraquinone.
-
By-products from side reactions: Depending on the specific synthesis conditions, other related compounds may be formed.
Q2: What is the general approach to purifying crude this compound?
A2: The purification strategy typically involves one or a combination of the following techniques:
-
Recrystallization: To remove impurities with different solubility profiles.
-
Column Chromatography: To separate the desired compound from impurities based on their differential adsorption to a stationary phase.
-
Washing/Trituration: To remove highly soluble or insoluble impurities.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties is crucial for selecting an appropriate purification method.
-
Appearance: Reddish-brown to orange powder or red needles.[1]
-
Melting Point: Approximately 226 °C.[2]
-
Solubility: It is poorly soluble in water but shows solubility in some organic solvents. It can be recrystallized from xylene.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the recrystallization solvent (e.g., xylene). | Insufficient solvent volume or temperature. | Gradually add more solvent and heat the mixture to the solvent's boiling point with stirring. Ensure you are using a suitable solvent; xylene has been reported to be effective.[1] |
| Oily precipitate forms instead of crystals upon cooling. | The compound may be impure, or the cooling process is too rapid. | Try adding a small seed crystal of pure product to induce crystallization. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. If oiling out persists, consider a pre-purification step like a solvent wash or a quick filtration through a silica (B1680970) plug. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used. | Minimize the amount of hot solvent used to dissolve the crude product. After crystallization, cool the mixture thoroughly in an ice bath before filtration to maximize precipitation. Wash the collected crystals with a minimal amount of cold solvent. |
| Purity does not improve significantly after recrystallization. | Impurities have similar solubility to the product in the chosen solvent. | Try a different recrystallization solvent or a solvent mixture. Alternatively, a different purification technique like column chromatography may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | Inappropriate mobile phase composition. | Optimize the eluent system by running thin-layer chromatography (TLC) with different solvent mixtures (e.g., varying ratios of hexane (B92381) and ethyl acetate). Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. |
| The compound is not moving down the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate. |
| The compound streaks on the column. | The compound is poorly soluble in the mobile phase, or the column is overloaded. | For poorly soluble compounds, use a "dry loading" technique. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[3] Reduce the amount of crude material loaded onto the column. |
| The compound appears to decompose on the silica gel. | The compound is sensitive to the acidic nature of silica gel. | Use a deactivated (neutral) silica gel. You can deactivate silica gel by adding a small percentage of a base like triethylamine (B128534) to the mobile phase. |
Experimental Protocols
Protocol 1: Purification by Washing
This protocol is effective for removing highly soluble or baseline impurities and can significantly improve purity before further purification steps. A Korean patent describes a similar washing procedure that achieves high purity.[4]
Procedure:
-
Suspend the crude this compound in deionized water (e.g., 10 mL of water per 1 g of crude product).
-
Stir the suspension vigorously at an elevated temperature (e.g., 85-90°C) for 1-2 hours.[4]
-
Cool the mixture to room temperature.
-
Filter the solid product using a Büchner funnel.
-
Wash the collected solid with additional deionized water.
-
Dry the purified product in a vacuum oven.
Protocol 2: Recrystallization from Xylene
This method is suitable for obtaining high-purity crystalline material.[1]
Procedure:
-
Place the crude this compound in a flask.
-
Add a minimal amount of xylene to just cover the solid.
-
Heat the mixture to boiling with stirring.
-
Gradually add more xylene until the solid completely dissolves.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum recovery, place the flask in an ice bath for about 30 minutes.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold xylene.
-
Dry the crystals under vacuum.
Protocol 3: Column Chromatography
This protocol is designed for separating compounds with similar polarities.
Procedure:
-
Prepare the column: Pack a glass column with silica gel (60-120 mesh) as a slurry in hexane.
-
Prepare the sample: For poorly soluble compounds, use the dry loading method. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or acetone), add silica gel (approximately 2-3 times the weight of the crude product), and evaporate the solvent completely to obtain a free-flowing powder.[3]
-
Load the column: Carefully add the dried sample-silica mixture to the top of the packed column.
-
Elute the column: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate. The optimal solvent system should be determined by prior TLC analysis.
-
Collect fractions: Collect the eluent in fractions and monitor the separation using TLC.
-
Isolate the product: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Quantitative Data
The following table summarizes purity data from a patented synthesis and purification process.[4]
| Purification Stage | Purity | Yield | Melting Point |
| After washing and drying | 98.5% | 99.7% | 224-226 °C |
| After washing and drying (alternative conditions) | 99.0% | 95.0% | 225-226 °C |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of crude this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision-making process for troubleshooting common recrystallization issues.
References
- 1. This compound | C14H7Br2NO2 | CID 6681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. KR0160330B1 - Process for preparation of 1-amino-2,4-dibromoanthraguinone - Google Patents [patents.google.com]
Technical Support Center: 1-Amino-2,4-dibromoanthraquinone Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for the synthesis of 1-Amino-2,4-dibromoanthraquinone.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The most common method for synthesizing this compound is through the electrophilic bromination of 1-aminoanthraquinone (B167232). The reaction is typically carried out in an acidic medium, such as sulfuric acid or acetic acid, with the addition of elemental bromine.[1][2][3]
Q2: What are the critical parameters to control during the synthesis?
Successful synthesis with high yield and purity hinges on the careful control of several parameters. These include reaction temperature, the rate of bromine addition, and the purity of the starting materials.[1][4] Precise control over these factors helps to minimize the formation of unwanted isomers and other byproducts.[1]
Q3: What are the expected yield and purity for this synthesis?
With an optimized protocol, it is possible to achieve high yields and purity. Some reported methods achieve yields of up to 99.7% with a purity of 98.5% or higher.[4] However, yields can be significantly lower if the reaction conditions are not well-controlled.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Problem 1: Low Yield of the Desired Product
-
Q: My final product yield is significantly lower than expected. What are the possible causes?
-
A: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be checked by thin-layer chromatography (TLC) to see if the starting material is still present.
-
Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate.[4] Conversely, excessively high temperatures can promote side reactions.
-
Loss During Workup: Product may be lost during the filtration and washing steps. Ensure the product has fully precipitated before filtration and use appropriate washing solvents to avoid dissolving the product.
-
Impure Reagents: The purity of the starting 1-aminoanthraquinone can affect the yield.
-
-
Problem 2: Presence of Impurities in the Final Product
-
Q: My NMR or LC-MS analysis shows the presence of impurities. What are they and how can I avoid them?
-
A: A common issue is the formation of isomeric byproducts, such as 1-amino-2-bromoanthraquinone (B1606574) and 1-amino-4-bromoanthraquinone.[1]
-
Cause: These isomers arise from the non-selective bromination of the anthraquinone (B42736) core. The reaction conditions, particularly the rate of bromine addition and temperature, play a crucial role in selectivity.[1]
-
Solution: To enhance selectivity for the 2,4-dibromo product, add the bromine solution slowly and maintain a consistent, moderate temperature throughout the addition.[1] Using a catalyst like iodine can also improve the reaction's selectivity and rate.[4]
-
Purification: If isomers are present, purification can be challenging.[1] Recrystallization from a suitable solvent, such as pyridine, may be effective.[5] Column chromatography can also be employed for separation.
-
-
Problem 3: Unexpected Color Changes in the Reaction Mixture
-
Q: The color of my reaction mixture is different from what is described in the literature. What could this indicate?
-
A: The reaction of 1-aminoanthraquinone with bromine typically results in a color change to an orange or reddish hue.[4] Deviations from this could indicate:
-
Side Reactions: The formation of unexpected colored byproducts.
-
Contamination: The presence of impurities in the starting materials or solvents.
-
Temperature Fluctuations: Extreme temperatures can lead to degradation or alternative reaction pathways.
-
-
Action: It is advisable to monitor the reaction's progress using TLC to identify the products being formed.
-
Quantitative Data Summary
The following table summarizes key quantitative data from a representative synthesis protocol.
| Parameter | Value | Reference |
| Starting Material | 1-aminoanthraquinone | [4] |
| Bromine (molar equivalent) | ~2.2 eq | [4] |
| Solvent/Acid | Sulfuric Acid in water | [4] |
| Catalyst | Iodine | [4] |
| Temperature | 85-90 °C | [4] |
| Reaction Time | 4-8 hours | [4] |
| Purity (LC) | 98.5% | [4] |
| Yield | 99.7% | [4] |
| Melting Point | 224-226 °C | [4] |
Detailed Experimental Protocol
This protocol is based on a high-yield synthesis method.[4]
Materials:
-
1-aminoanthraquinone
-
Concentrated Sulfuric Acid
-
Iodine
-
Bromine
-
Sodium Sulfite (B76179)
-
10% Sodium Hydroxide (B78521) solution
-
Water
-
Dispersant (optional)
Procedure:
-
In a reaction flask, add 1-aminoanthraquinone to water.
-
To this suspension, add concentrated sulfuric acid, a catalytic amount of iodine, and a small amount of a suitable dispersant.
-
Stir the mixture at 25-30 °C for 1 hour.
-
Raise the temperature to 50 °C.
-
Slowly add bromine dropwise to the stirred mixture.
-
After the addition is complete, raise the temperature to 85-90 °C and maintain for 4-8 hours to complete the reaction.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and neutralize it with a solution of sodium sulfite followed by a 10% aqueous sodium hydroxide solution.
-
Filter the resulting orange precipitate.
-
Wash the solid with water until the filtrate is neutral.
-
Dry the product to obtain this compound.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
This logical diagram outlines the decision-making process when encountering common problems such as low yield or impurities.
Caption: Reaction pathway showing desired product and potential side products.
References
- 1. researchgate.net [researchgate.net]
- 2. US4648994A - Process for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone - Google Patents [patents.google.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. KR0160330B1 - Process for preparation of 1-amino-2,4-dibromoanthraguinone - Google Patents [patents.google.com]
- 5. US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
How to handle and store 1-Amino-2,4-dibromoanthraquinone to prevent degradation
This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of 1-Amino-2,4-dibromoanthraquinone to prevent its degradation and ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored under refrigerated temperatures in a tightly sealed container.[1][2] It is also recommended to store it under an inert atmosphere.[1][2] The storage area should be a cool, dry, and dark location.[3]
Q2: How sensitive is this compound to light and air?
A2: This chemical is sensitive to long-term exposure to both air and light, which can lead to degradation.[1][4] It is crucial to protect it from light during storage and handling.[1][2]
Q3: What materials are incompatible with this compound?
A3: As an amine, this compound is a chemical base and can react exothermically with acids.[1][4] It may also be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1][4] Contact with strong reducing agents, such as hydrides, can generate flammable hydrogen gas.[1][4]
Q4: What are the physical properties of this compound?
A4: It is an odorless, red solid powder.[2][4][5] It has low water solubility.[1][5]
Q5: What are the primary health hazards associated with this compound?
A5: this compound may cause serious eye and respiratory tract irritation.[1][2][5] It is also suspected of causing cancer.[2][5] Appropriate personal protective equipment (PPE), including eye protection, should be worn during handling.[5]
Troubleshooting Guides
Problem: The compound, which should be a red powder, appears discolored or has changed in appearance.
-
Possible Cause: This could be a sign of degradation due to improper storage, such as exposure to light, air, or incompatible substances.[1][4]
-
Solution: Do not use the compound if degradation is suspected, as its purity is compromised. Review your storage protocol to ensure it aligns with the recommended conditions (refrigerated, inert atmosphere, protection from light).[1][2] Dispose of the degraded material according to approved waste disposal procedures.[5]
Problem: A spill of this compound has occurred.
-
Solution: For small spills, dampen the solid material with 5% acetic acid and transfer it to a suitable container.[1][2] Use an absorbent paper dampened with the same solution to clean up any remaining material.[1][2] Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal.[1][2] Wash all contaminated surfaces with 5% acetic acid followed by a soap and water solution.[1][2] Ensure the area is verified as clean by a safety officer before re-entry.[1][2]
Problem: The compound has been accidentally exposed to air or light for an extended period.
-
Possible Cause: The compound's stability may be compromised.[1][4]
-
Solution: While there may not be immediate visual signs of degradation, the compound's purity should be considered suspect. It is best to discard the material according to safety protocols. For future prevention, always ensure the container is tightly sealed and stored in a dark location immediately after use.[1][2][5]
Summary of Handling and Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated | To slow down potential degradation processes.[1][2] |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation from long-term air exposure.[1][2][4] |
| Light Exposure | Store in the dark; use amber vials for aliquots | The compound is sensitive to light.[1][2][4] |
| Container | Tightly sealed container | To prevent exposure to air and moisture.[1][2][5] |
| Incompatibilities | Acids, isocyanates, peroxides, strong reducing agents | To avoid hazardous exothermic or gas-producing reactions.[1][4] |
Experimental Workflow for Handling and Storage
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | C14H7Br2NO2 | CID 6681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(81-49-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound | 81-49-2 [chemicalbook.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Amino-2,4-dibromoanthraquinone
For researchers and professionals in drug development and materials science, the efficient synthesis of 1-Amino-2,4-dibromoanthraquinone, a key intermediate for dyes and pharmaceuticals, is of paramount importance. This guide provides a comparative analysis of common synthetic methods, offering quantitative data, detailed experimental protocols, and a logical framework for selecting the most suitable procedure based on laboratory requirements.
Comparison of Synthesis Methods
The primary route to this compound involves the direct bromination of 1-aminoanthraquinone (B167232). The key variations in this approach lie in the choice of solvent, the use of additives to control selectivity, and the reaction conditions. Below is a summary of key performance indicators for different methodologies.
| Method | Starting Material | Solvent System | Additive(s) | Temperature | Reaction Time | Yield (%) | Purity (%) | Reference |
| Method 1: Aqueous Sulfuric Acid | 1-Aminoanthraquinone | Water, Sulfuric Acid | Iodine, Dispersant | 85-90 °C | 4-8 hours | 99.7 | 98.5 | [1] |
| Method 2: Carboxylic Acid with HBr | 1-Aminoanthraquinone | Acetic Acid, Propionic Acid | Hydrobromic Acid (48%) | 0-5 °C | ~1 hour | High | High | [2] |
| Method 3: Direct Bromination in Acid | 1-Aminoanthraquinone | Dilute Mineral Acids | None specified | Not specified | Not specified | - | - | [3][4] |
Experimental Protocols
Method 1: Bromination in Aqueous Sulfuric Acid
This method, detailed in patent KR0160330B1, offers high yield and purity.
Procedure:
-
To a suspension of 1-aminoanthraquinone in water, add sulfuric acid, a small amount of iodine, and a dispersant.
-
Stir the mixture at 25-30 °C for 1 hour.
-
Raise the temperature to 50 °C and slowly add bromine dropwise.
-
After the addition of bromine, increase the temperature to 85-90 °C and stir for 4-8 hours to complete the reaction.
-
Neutralize the reaction mixture with sodium sulfite (B76179) and a 10% aqueous sodium hydroxide (B78521) solution.
-
Filter the precipitate, wash with water, and dry to obtain this compound.[1]
Method 2: Bromination in Carboxylic Acid with Hydrobromic Acid
This procedure, outlined in patent US5117014A, is designed to minimize the formation of isomeric impurities.
Procedure:
-
Prepare a vigorously agitated mixture of acetic acid, propionic acid, 48% hydrobromic acid, and 1-aminoanthraquinone.
-
Cool the mixture to 0-5 °C.
-
Over a period of approximately 1 hour, add a mixture of acetic acid and bromine, maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue to agitate the mixture.
-
The product can be isolated by filtration.[2]
Method 3: General Bromination in Dilute Mineral Acids
This is a more general method mentioned in several sources.
Procedure:
-
This compound is prepared by the bromination of 1-aminoanthraquinone in dilute mineral acids.[3][4] Specific conditions such as temperature, reaction time, and workup procedure are not detailed in these general descriptions.
Synthesis Method Selection Framework
The choice of a synthetic method often depends on a balance of factors including desired yield, purity, reaction time, and the availability of specific reagents and equipment. The following diagram illustrates a logical workflow for selecting an appropriate method.
Caption: Decision tree for selecting a synthesis method for this compound.
References
- 1. KR0160330B1 - Process for preparation of 1-amino-2,4-dibromoanthraguinone - Google Patents [patents.google.com]
- 2. US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 3. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C14H7Br2NO2 | CID 6681 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purity Analysis of 1-Amino-2,4-dibromoanthraquinone: A Comparative Guide to HPLC and Other Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical aspect of quality control and research integrity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of 1-Amino-2,4-dibromoanthraquinone, an important intermediate in the synthesis of various dyes and pharmaceuticals. This document outlines detailed experimental methodologies, presents a comparative analysis of their performance, and includes supporting data to aid in the selection of the most suitable method for specific analytical needs.
High-Performance Liquid Chromatography (HPLC) as the Gold Standard
HPLC is a widely adopted and robust technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and accuracy make it the preferred method for separating the main compound from structurally similar impurities.
A typical reverse-phase HPLC (RP-HPLC) method is highly effective for this analysis. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.
Alternative Analytical Methods
While HPLC is the benchmark, other analytical techniques can also be employed for the purity analysis of this compound, each with its own advantages and limitations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is suitable for volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization may be necessary to increase volatility.
-
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for the qualitative analysis and screening of compounds. It is particularly useful for monitoring reaction progress and for preliminary purity checks. While quantitative analysis by TLC is possible with densitometry, it generally offers lower precision and sensitivity compared to HPLC and GC-MS.
Comparative Analysis of Methods
The choice of an analytical method depends on various factors, including the required level of accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of HPLC, GC-MS, and TLC for the purity analysis of anthraquinone (B42736) derivatives.
| Parameter | HPLC | GC-MS | TLC |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Differential migration of components on a thin layer of adsorbent material. |
| Typical Purity Results | >98%[1] | High purity determination possible | Qualitative assessment, semi-quantitative with densitometry |
| Limit of Detection (LOD) | Low ng/mL range (for related anthraquinones) | pg to low ng range (analyte dependent) | High ng to µg range |
| Limit of Quantification (LOQ) | Low to mid ng/mL range (for related anthraquinones) | Low to mid ng range (analyte dependent) | µg range |
| Precision (%RSD) | < 2% | < 5% | 5-15% (densitometry) |
| Linearity (R²) | > 0.999 | > 0.99 | Typically lower than HPLC and GC-MS |
| Analysis Time | 15-30 minutes per sample | 20-40 minutes per sample | 30-60 minutes for multiple samples |
| Advantages | High resolution, high precision, well-established, suitable for non-volatile compounds. | High sensitivity, excellent identification capabilities. | Simple, rapid, low cost, high throughput for screening. |
| Disadvantages | Higher equipment cost, requires skilled operators. | May require derivatization for non-volatile compounds, potential for thermal degradation. | Lower resolution, lower sensitivity and precision for quantification. |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducible and reliable results.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a known method for the analysis of this compound.[2]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column).
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.[2] A typical gradient could be: 0-20 min, 60-90% MeCN in water with 0.1% acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV-Vis at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This is a general protocol that can be adapted for the analysis of this compound, potentially requiring derivatization.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
Sample Preparation:
-
Without Derivatization: Dissolve the sample in a volatile solvent like dichloromethane (B109758) or toluene.
-
With Derivatization (Silylation): To increase volatility, the amino group can be derivatized. To a known amount of the sample, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
-
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks based on their mass spectra. Purity is calculated based on the relative peak areas in the total ion chromatogram (TIC).
Thin-Layer Chromatography (TLC) Protocol
This protocol is based on general methods for the separation of anthraquinone derivatives.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 5:4:1, v/v/v). The optimal ratio may require some experimentation.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or acetone) to a concentration of approximately 1 mg/mL.
-
Application: Spot a small amount of the sample solution onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization:
-
The compound is colored, so it may be visible under daylight.
-
Visualize the spots under UV light (254 nm and 366 nm).
-
Staining with a suitable reagent, such as iodine vapor or a potassium hydroxide (B78521) solution, can enhance visualization.
-
-
Data Analysis: Purity is assessed by observing the number and intensity of impurity spots relative to the main spot. The retention factor (Rf value) of the main spot should be determined.
Workflow Comparison
The following diagram illustrates the typical experimental workflows for the purity analysis of this compound using HPLC, GC-MS, and TLC.
Caption: Comparative workflow for purity analysis.
Conclusion
For the definitive purity analysis of this compound, HPLC stands out as the most reliable and precise method, providing accurate quantitative results. GC-MS offers a powerful alternative, especially when impurity identification is critical, although it may require method development to address the compound's low volatility. TLC serves as an excellent tool for rapid, qualitative screening and reaction monitoring. The selection of the most appropriate method will ultimately be guided by the specific requirements of the analysis, balancing the need for accuracy, sensitivity, and throughput with practical considerations of cost and available resources.
References
A Spectroscopic Comparison of 1-Amino-2,4-dibromoanthraquinone and Its Precursors
A detailed analysis for researchers, scientists, and drug development professionals on the spectroscopic evolution from anthraquinone (B42736) to its brominated amino derivative.
This guide provides an objective spectroscopic comparison of the synthetic dye intermediate, 1-Amino-2,4-dibromoanthraquinone, with its direct precursor, 1-Aminoanthraquinone (B167232), and the parent molecule, Anthraquinone. Through a systematic presentation of experimental data from Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document elucidates the structural changes occurring at each synthetic step. Detailed experimental protocols for the cited spectroscopic techniques are also provided to support reproducibility and further research.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds via the amination of the parent anthraquinone structure, followed by bromination. This two-step process introduces key chromophoric and auxochromic groups, which significantly alter the spectroscopic properties of the molecule.
Caption: Synthetic route to this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Anthraquinone, 1-Aminoanthraquinone, and this compound, highlighting the impact of amino and bromo substitutions on their spectral characteristics.
Table 1: UV-Visible Spectroscopy Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| Anthraquinone | Ethanol (B145695) | 251.2 | 45,000 cm⁻¹/M | [1] |
| 1-Aminoanthraquinone | Methanol (B129727) | 485 | Not Specified | [2] |
| This compound | Not Specified | Not Available | Not Available |
Table 2: FT-IR Spectroscopy Data (KBr Pellet)
| Compound | Major Peaks (cm⁻¹) | Functional Group Assignment | Reference |
| Anthraquinone | 1676 | C=O stretch | [3] |
| ~3060 | Aromatic C-H stretch | ||
| 1-Aminoanthraquinone | 3440, 3320 | N-H stretch | |
| 1670 | C=O stretch | ||
| 1600, 1580 | Aromatic C=C stretch | ||
| This compound | ~3400, ~3300 | N-H stretch | [4] |
| ~1670 | C=O stretch | [4] | |
| ~1580 | Aromatic C=C stretch | [4] |
Table 3: ¹H NMR Spectroscopy Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| Anthraquinone | 8.32 | m | H-1, H-4, H-5, H-8 | |
| 7.81 | m | H-2, H-3, H-6, H-7 | ||
| 1-Aminoanthraquinone | 9.0 (broad s) | br s | -NH₂ | |
| 8.2-8.4 | m | Aromatic protons | ||
| 7.6-7.8 | m | Aromatic protons | ||
| 7.0-7.2 | m | Aromatic protons | ||
| This compound | Not Available |
Table 4: ¹³C NMR Spectroscopy Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment | Reference |
| Anthraquinone | 183.2 | C=O | [5] |
| 134.3 | Aromatic CH | [5] | |
| 133.5 | Aromatic C (quaternary) | [5] | |
| 127.2 | Aromatic CH | [5] | |
| 1-Aminoanthraquinone | 185.1, 181.8 | C=O | |
| 151.7 | C-NH₂ | ||
| 135.1, 134.5, 133.0, 132.6, 126.8, 126.6, 118.8, 116.7 | Aromatic C | ||
| This compound | Not Available |
Table 5: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| Anthraquinone | 208 | 180, 152 | |
| 1-Aminoanthraquinone | 223 | 195, 166 | |
| This compound | 379, 381, 383 | 300, 221, 193 | [4] |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of anthraquinone derivatives.
UV-Visible Spectroscopy
-
Sample Preparation: A stock solution of the compound is prepared in a suitable spectroscopic grade solvent (e.g., ethanol or methanol). Serial dilutions are performed to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Measurement: The spectrophotometer is blanked using the pure solvent in a quartz cuvette. The absorbance spectrum of the sample solution is then recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is determined from the spectrum.
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared spectrophotometer.
-
Measurement: A background spectrum of the empty sample compartment is recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field Nuclear Magnetic Resonance spectrometer (e.g., 300 MHz or higher).
-
Measurement: The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, the spectrum is acquired with an appropriate number of scans. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for these types of compounds.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.
Spectroscopic Analysis and Comparison
The spectroscopic data presented reveals a clear progression of changes in the molecular structure from anthraquinone to this compound.
-
FT-IR Spectroscopy: The FT-IR spectrum of 1-aminoanthraquinone shows the characteristic N-H stretching vibrations of the primary amine group, which are absent in the spectrum of anthraquinone. The carbonyl (C=O) stretching frequency is slightly altered by the presence of the amino group. In this compound, the N-H stretches are still present, and the overall spectrum is more complex due to the C-Br vibrations and the influence of the bromine atoms on the aromatic ring vibrations.
-
NMR Spectroscopy: The ¹H NMR spectrum of anthraquinone is relatively simple due to its symmetry. The introduction of the amino group in 1-aminoanthraquinone breaks this symmetry, leading to a more complex pattern of signals for the aromatic protons. The amino protons typically appear as a broad singlet. The addition of two bromine atoms in this compound would further alter the chemical shifts and coupling patterns of the remaining aromatic protons. Similarly, the ¹³C NMR spectra show an increasing number of distinct signals as the symmetry of the molecule is reduced with each synthetic step. The carbon attached to the amino group (C-NH₂) in 1-aminoanthraquinone is significantly shielded.
-
Mass Spectrometry: The mass spectra clearly show the increase in molecular weight with each synthetic step. The molecular ion peak for this compound exhibits a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation patterns can also provide valuable structural information.
References
- 1. omlc.org [omlc.org]
- 2. Accuracy of color prediction of anthraquinone dyes in methanol solution estimated from first principle quantum chemistry computations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C14H7Br2NO2 | CID 6681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anthraquinone(84-65-1) 13C NMR [m.chemicalbook.com]
Unraveling the Genotoxic Profile of 1-Amino-2,4-dibromoanthraquinone: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxicity of 1-Amino-2,4-dibromoanthraquinone (ADBAQ) alongside other notable anthraquinone (B42736) dyes. The information presented herein is curated from a range of experimental studies to facilitate an objective understanding of the DNA-damaging potential of these compounds.
Executive Summary
This compound (ADBAQ), an anthraquinone dye intermediate, has been the subject of scrutiny regarding its genotoxic and carcinogenic potential. The U.S. National Toxicology Program (NTP) has concluded that ADBAQ is "reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals"[1]. Its genotoxicity profile, however, is complex and appears to be influenced by its very low aqueous solubility, which complicates in vitro testing[2].
This guide summarizes the available quantitative data from key genotoxicity assays, including the Ames test and in vitro mammalian cell assays, for ADBAQ and a selection of other anthraquinone dyes. Detailed experimental protocols for these assays are also provided to offer a comprehensive understanding of the methodologies employed. Furthermore, a putative signaling pathway for anthraquinone-induced genotoxicity is proposed based on existing literature.
Comparative Genotoxicity Data
The genotoxic potential of ADBAQ and other anthraquinone dyes has been evaluated in various assays. The following tables summarize the key findings.
Table 1: Ames Test Results for Selected Anthraquinone Dyes
| Compound | Strain(s) | Metabolic Activation (S9) | Result | Reference(s) |
| This compound | TA98, TA100, TA1535, TA1537 | With & Without | Mutagenic in TA98 and TA1537 without S9; Equivocal in TA1537 with S9; Negative in TA100 and TA1535. | [2] |
| 2-Aminoanthraquinone (B85984) | TA98, TA100, TA1535, TA1537 | With & Without | Positive | [3] |
| Disperse Blue 1 | TA98, TA100, TA1535, TA1537 | With & Without | Positive | [3] |
| Vat Yellow 4 | TA98, TA100, TA1535, TA1537 | With & Without | Positive with S9 | [3] |
Table 2: In Vitro Mammalian Cell Genotoxicity Data
| Compound | Assay | Cell Line | Metabolic Activation (S9) | Key Findings | Reference(s) |
| This compound | Chromosomal Aberrations, Sister Chromatid Exchange | CHO | With & Without | Equivocal/Inconsistent results for chromosomal aberrations. | [2] |
| 2-Aminoanthraquinone | Mouse Lymphoma Assay (includes micronucleus) | L5178Y | With & Without | Genotoxic; Induced micronuclei. | [3] |
| Disperse Blue 1 | Mouse Lymphoma Assay (includes micronucleus) | L5178Y | With & Without | Genotoxic; Induced micronuclei. | [3] |
| Vat Yellow 4 | Mouse Lymphoma Assay (includes micronucleus) | L5178Y | With | Genotoxic; Induced micronuclei. | [3] |
Note: Due to its insolubility, this compound was not evaluated in the mouse lymphoma assay in the cited study[3].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of genotoxicity studies. Below are outlines of standard protocols for the Ames test and the in vitro micronucleus assay, with considerations for testing insoluble compounds.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes histidine-requiring strains of Salmonella typhimurium to detect point mutations.
Caption: Workflow of the in vitro micronucleus assay.
Protocol for Insoluble Compounds: Similar to the Ames test, a suitable solvent is used for insoluble compounds. The OECD 487 guideline for the in vitro micronucleus test suggests that for poorly soluble test substances, the highest concentration tested should be one that produces some level of precipitation in the culture medium at the end of the treatment period. This ensures that the cells are exposed to the maximum achievable concentration. Cytotoxicity should also be assessed to ensure that the observed genotoxicity is not a secondary effect of cell death.[4]
Proposed Signaling Pathway for Anthraquinone-Induced Genotoxicity
The precise signaling pathways for ADBAQ-induced genotoxicity have not been fully elucidated. However, based on studies of other anthraquinone derivatives, a plausible mechanism involves the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of apoptotic pathways.
Caption: Proposed signaling pathway for anthraquinone-induced genotoxicity.
This proposed pathway suggests that anthraquinones can intercalate into DNA and inhibit topoisomerase II, leading to DNA double-strand breaks.[5] Additionally, they may induce mitochondrial dysfunction, resulting in the production of ROS and oxidative DNA damage.[6][7] This DNA damage triggers the DNA damage response (DDR) pathway, activating proteins such as ATM and ATR, which in turn can activate p53. The activation of p53 can lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, induce apoptosis through the activation of caspases.[6][8] Unrepaired or misrepaired DNA can lead to mutations and chromosomal aberrations.
Conclusion
The available evidence indicates that this compound possesses genotoxic properties, as demonstrated by its mutagenicity in the Ames test and its ability to induce chromosomal aberrations in mammalian cells. However, its poor solubility presents a significant challenge for in vitro genotoxicity assessment, and as a result, quantitative data from assays such as the micronucleus and comet assays are lacking. In comparison, other anthraquinone dyes like 2-aminoanthraquinone and Disperse Blue 1 have shown clear genotoxic effects, including micronucleus induction, in assays where they could be adequately tested.
The proposed mechanism of genotoxicity for anthraquinones involves the induction of DNA strand breaks, potentially through topoisomerase II inhibition and oxidative stress, ultimately leading to apoptosis or mutagenesis. Further research, potentially employing novel methodologies for testing insoluble compounds, is warranted to fully elucidate the genotoxic profile and the underlying molecular mechanisms of this compound. This will be crucial for a comprehensive risk assessment for this and structurally related compounds.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analysis of the genotoxicity of anthraquinone dyes in the mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 5. Characterization of the genotoxicity of anthraquinones in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Danthron, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Validating the Structure of 1-Amino-2,4-dibromoanthraquinone: A Comparative NMR Analysis
For Immediate Release
Introduction
1-Amino-2,4-dibromoanthraquinone is a key building block in the synthesis of various dyes and potentially bioactive molecules.[1] Accurate structural confirmation is paramount for ensuring the desired outcome of subsequent reactions and the integrity of biological studies. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. This guide outlines the expected ¹H and ¹³C NMR spectral features of this compound by comparing it with known, structurally related anthraquinone (B42736) derivatives.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts for this compound, alongside experimental data for analogous compounds. These comparisons allow for an informed prediction of the spectral characteristics of the target molecule.
Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)
| Compound Name | H-3 | H-5 | H-6 | H-7 | H-8 | NH₂ |
| This compound (Predicted) | ~7.8-8.0 (s) | ~8.2-8.4 (d) | ~7.7-7.9 (t) | ~7.7-7.9 (t) | ~8.2-8.4 (d) | Broad singlet |
| 1-Aminoanthraquinone | 7.0-7.2 (d) | 8.2-8.3 (d) | 7.6-7.7 (t) | 7.6-7.7 (t) | 8.2-8.3 (d) | Broad singlet |
| 1-Amino-4-bromoanthraquinone | 7.2-7.4 (d) | 8.1-8.3 (d) | 7.6-7.8 (t) | 7.6-7.8 (t) | 8.1-8.3 (d) | Broad singlet |
| 1,4-Diaminoanthraquinone | 7.1-7.2 (s) | 8.2-8.4 (dd) | 7.6-7.8 (dd) | 7.6-7.8 (dd) | 8.2-8.4 (dd) | Broad singlet |
Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)
| Compound Name | C-1 | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | C-9 | C-9a | C-10 | C-10a |
| This compound (Predicted) | ~150 | ~115 | ~138 | ~118 | ~133 | ~127 | ~134 | ~134 | ~127 | ~135 | ~184 | ~110 | ~182 | ~133 |
| 1-Aminoanthraquinone | 152.8 | 115.8 | 123.6 | 118.9 | 134.4 | 126.5 | 133.9 | 133.9 | 126.5 | 134.4 | 184.9 | 110.1 | 182.2 | 132.8 |
| 1-Amino-4-bromoanthraquinone | 151.2 | 117.1 | 125.1 | 110.5 | 133.8 | 126.8 | 134.3 | 134.3 | 126.8 | 133.8 | 184.2 | 111.2 | 181.8 | 132.5 |
| 1,4-Diaminoanthraquinone[2] | 145.4 | 110.8 | 110.8 | 145.4 | 127.8 | 126.4 | 132.6 | 132.6 | 126.4 | 127.8 | 184.0 | 134.6 | 184.0 | 134.6 |
Structural Interpretation
The key features to validate the structure of this compound are:
-
¹H NMR:
-
The disappearance of the signals for H-2 and H-4, which are present in the spectrum of 1-aminoanthraquinone.
-
The remaining aromatic proton at C-3 is expected to appear as a singlet.
-
The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) will likely show a characteristic pattern of two doublets and two triplets, similar to the parent 1-aminoanthraquinone.
-
The amino protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
-
¹³C NMR:
-
The carbons directly attached to the bromine atoms (C-2 and C-4) are expected to be significantly shielded compared to their protonated counterparts in 1-aminoanthraquinone, with their signals appearing at a lower chemical shift (further upfield).
-
The signal for C-3 will be shifted downfield due to the deshielding effect of the adjacent bromine atom.
-
The remaining carbon signals should be comparable to those of the substituted ring in 1-amino-4-bromoanthraquinone.
-
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound is provided below.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial, as the compound must be sufficiently soluble.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. ¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
3. ¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher field spectrometer.
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).
-
Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.
-
-
Processing:
-
Apply a line broadening of 1-2 Hz.
-
Manually phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak.
-
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.
Caption: Workflow for the structural validation of this compound.
Conclusion
The structural validation of this compound can be confidently achieved through a careful analysis of its ¹H and ¹³C NMR spectra. By comparing the acquired data with that of known, structurally related compounds, researchers can confirm the successful synthesis and purity of this valuable chemical intermediate. The detailed experimental protocol and logical workflow provided in this guide serve as a valuable resource for scientists in the fields of chemistry and drug development.
References
The Efficacy of 1-Amino-2,4-dibromoanthraquinone as a Dye Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1-Amino-2,4-dibromoanthraquinone stands as a significant intermediate in the synthesis of a variety of dyes, particularly disperse and vat dyes known for their vibrant colors and good fastness properties. This guide provides an objective comparison of its performance against key alternatives, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.
Executive Summary
Performance Comparison
The performance of a dye intermediate is ultimately judged by the properties of the final dye. Key metrics include synthesis yield, purity of the product, tinctorial strength, and various fastness properties.
Table 1: Comparative Performance of Dyes Derived from this compound and Bromaminic Acid
| Performance Metric | Dye from this compound (Typical) | Dye from Bromaminic Acid (Typical) | Remarks |
| Synthesis Yield | 85-95%[1] | 80-95% | Yields are generally high for both, but can be highly dependent on the specific amine used in the subsequent condensation reaction. |
| Purity | High, though purification from isomers can be a challenge in the synthesis of the intermediate itself.[1] | Generally high, with the sulfonic acid group aiding in purification. | The purity of the final dye is crucial for achieving brilliant shades and consistent dyeing. |
| Tinctorial Strength | Good to Excellent | Good to Excellent[1] | Anthraquinone (B42736) dyes, in general, have lower tinctorial strength compared to azo dyes but offer superior brightness.[2] |
| Light Fastness | Good to Excellent[3][4] | Very Good to Excellent[2][5] | Dyes from bromaminic acid are often noted for their exceptional lightfastness. |
| Wash Fastness | Good to Very Good | Good to Very Good | Both intermediates can produce dyes with high resistance to washing. |
| Sublimation Fastness | Good to Very Good | Good to Very Good | Important for disperse dyes applied to polyester (B1180765) at high temperatures. |
| Shade | Blue, Violet | Bright Blue, Greenish-Blue[5] | The final shade is determined by the amine used in the condensation step. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of a disperse dye from this compound and a comparative dye from bromaminic acid.
Protocol 1: Synthesis of a Disperse Blue Dye from this compound
This protocol describes the synthesis of a typical blue disperse dye via the Ullmann condensation reaction.
Materials:
-
This compound
-
Aniline (B41778) (or other desired aromatic amine)
-
Copper (I) chloride (CuCl)
-
Potassium carbonate (K2CO3)
-
Nitrobenzene (B124822) (solvent)
-
Distilled water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add this compound (10 mmol), aniline (25 mmol), and nitrobenzene (50 mL).
-
To this suspension, add potassium carbonate (15 mmol) and copper (I) chloride (1 mmol) as a catalyst.
-
Heat the reaction mixture to 180-190°C with constant stirring.
-
Maintain the temperature and continue stirring for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of ethanol to precipitate the crude dye.
-
Filter the precipitate and wash thoroughly with ethanol to remove the nitrobenzene solvent.
-
Wash the crude product with hot water to remove any inorganic salts.
-
Recrystallize the purified dye from a suitable solvent (e.g., chlorobenzene (B131634) or a mixture of DMF and water) to obtain the final product.
-
Dry the purified dye in a vacuum oven at 60-70°C.
Protocol 2: Synthesis of a Blue Acid Dye from Bromaminic Acid
This protocol outlines the synthesis of a blue acid dye, a common application for bromaminic acid.
Materials:
-
Bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid)
-
Aniline (or other desired aromatic amine)
-
Sodium carbonate (Na2CO3)
-
Copper sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium chloride (NaCl)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve bromaminic acid (10 mmol) in 100 mL of distilled water containing sodium carbonate (15 mmol) to form the sodium salt.
-
Add aniline (12 mmol) to the solution.
-
Add a catalytic amount of copper sulfate pentahydrate (0.5 g).
-
Heat the reaction mixture to 90-95°C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Precipitate the dye by adding sodium chloride until saturation.
-
Filter the precipitated dye and wash with a saturated sodium chloride solution.
-
The dye can be further purified by recrystallization from water.
-
Dry the final product in an oven at 80°C.
Protocol 3: Application of Synthesized Disperse Dye to Polyester Fabric
This protocol describes a standard high-temperature dyeing method for applying the synthesized disperse dye to polyester fabric.
Materials:
-
Synthesized disperse dye
-
Polyester fabric
-
Dispersing agent (e.g., a lignosulfonate-based product)
-
Acetic acid (to adjust pH)
-
High-temperature, high-pressure (HTHP) dyeing apparatus
Procedure:
-
Prepare the dye dispersion by pasting the required amount of disperse dye (e.g., 2% on weight of fabric) with a small amount of dispersing agent and then adding water.
-
Set up a dye bath in the HTHP apparatus with a liquor ratio of 10:1 (10 parts water to 1 part fabric).
-
Add the dye dispersion to the dye bath.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
-
Introduce the polyester fabric into the dye bath at room temperature.
-
Raise the temperature of the dye bath to 130°C at a rate of 2°C/minute.
-
Maintain the dyeing at 130°C for 60 minutes to ensure full penetration and fixation of the dye.
-
Cool the dye bath to 70°C.
-
Rinse the dyed fabric with hot water and then cold water.
-
Perform a reduction clearing process to remove any unfixed surface dye. This is typically done by treating the fabric in a solution of sodium hydroxide (B78521) and sodium hydrosulfite at 70-80°C for 15-20 minutes.
-
Thoroughly rinse the fabric with water and then dry.
Visualizing the Chemistry
Diagrams illustrating the synthesis pathways and experimental workflows provide a clear visual understanding of the processes involved.
Caption: Synthesis of a disperse dye from this compound.
Caption: Synthesis of an acid dye from Bromaminic Acid.
Caption: General workflow for high-temperature disperse dyeing of polyester.
Conclusion
Both this compound and its alternatives, particularly bromaminic acid, are effective intermediates for the synthesis of high-performance anthraquinone dyes. The choice between them is nuanced and depends on the specific requirements of the final application.
-
This compound is a versatile intermediate for producing a range of blue and violet disperse and vat dyes with good overall fastness properties. The synthesis of the intermediate itself can be optimized to achieve high yields and purity.[1]
-
Bromaminic acid is a key intermediate for brilliant blue acid and reactive dyes, often exhibiting excellent lightfastness.[2][5] The presence of the sulfonic acid group imparts water solubility, which can be advantageous in certain dyeing processes.
For researchers and developers, the selection of an intermediate should be based on a thorough evaluation of the desired dye characteristics, the intended substrate, and the overall cost-effectiveness of the synthesis and application process. The experimental protocols and comparative data presented in this guide provide a solid foundation for such evaluations.
References
A Comparative Guide to Cross-Referencing Spectral Data for 1-Amino-2,4-dibromoanthraquinone and its Analogs
For researchers, scientists, and drug development professionals, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of spectral data for 1-Amino-2,4-dibromoanthraquinone and three structurally related alternatives—1-Amino-2-bromo-4-hydroxyanthraquinone, 1,4-Diaminoanthraquinone, and 1-Aminoanthraquinone—facilitating their differentiation and analysis. The data presented is cross-referenced from major chemical databases, including PubChem and the NIST Chemistry WebBook.
Executive Summary
This guide offers a detailed comparison of key spectral data (Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy) for this compound and its selected analogs. By presenting the information in a structured and comparative format, this document aims to streamline the process of compound identification and characterization for researchers. Detailed experimental protocols for the cited analytical techniques are also provided to support the reproduction of similar experimental data.
Comparative Spectral Data
The following tables summarize the key spectral data obtained from publicly available databases for this compound and its structural analogs.
Mass Spectrometry Data
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. The data below was primarily obtained through Electron Ionization (EI) mass spectrometry.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Peaks (m/z) | Database Source |
| This compound | C₁₄H₇Br₂NO₂ | 381.02 | 381 (M+), 379, 383, 300, 221, 193[1] | PubChem, NIST |
| 1-Amino-2-bromo-4-hydroxyanthraquinone | C₁₄H₈BrNO₃ | 318.12 | 317 (M+), 319, 238, 210, 182[2] | PubChem, NIST |
| 1,4-Diaminoanthraquinone | C₁₄H₁₀N₂O₂ | 238.24 | 238 (M+), 210, 182, 154 | PubChem, NIST |
| 1-Aminoanthraquinone | C₁₄H₉NO₂ | 223.23 | 223 (M+), 195, 167, 139[3] | PubChem, NIST |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify functional groups within a molecule. The following data represents key absorption bands observed in the IR spectra of the compounds, typically acquired using the KBr-pellet technique.
| Compound Name | Key IR Absorption Bands (cm⁻¹) | Database Source |
| This compound | 3420 (N-H), 1660 (C=O), 1580 (C=C), 1280 (C-N), 750 (C-Br)[1] | PubChem, NIST[4] |
| 1-Amino-2-bromo-4-hydroxyanthraquinone | 3400 (O-H), 3300 (N-H), 1640 (C=O), 1590 (C=C), 1270 (C-N), 720 (C-Br)[2] | PubChem, NIST |
| 1,4-Diaminoanthraquinone | 3440, 3320 (N-H), 1620 (C=O), 1580 (C=C), 1300 (C-N) | PubChem, NIST |
| 1-Aminoanthraquinone | 3430, 3310 (N-H), 1660 (C=O), 1590 (C=C), 1290 (C-N)[3] | PubChem, NIST[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. While comprehensive, readily available assigned NMR data is limited in public databases, characteristic chemical shift regions are noted where available.
| Compound Name | Nucleus | Characteristic Chemical Shifts (ppm) | Database Source |
| This compound | ¹³C | Data available in SpectraBase, specific shifts not listed in PubChem summary.[1] | PubChem |
| 1-Amino-2-bromo-4-hydroxyanthraquinone | ¹H | Aromatic protons typically appear between 7.0 and 8.5 ppm. | PubChem |
| 1,4-Diaminoanthraquinone | ¹³C | Data available in SpectraBase, specific shifts not listed in PubChem summary. | PubChem |
| 1-Aminoanthraquinone | ¹H | Aromatic protons typically appear between 7.0 and 8.3 ppm.[3] | PubChem |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Anthraquinones
-
Sample Preparation:
-
Weigh 5-10 mg of the purified anthraquinone (B42736) sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse (zg30).
-
Temperature: 298 K.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-15 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Temperature: 298 K.
-
Number of scans: 1024-4096 (or more, depending on concentration).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
Processing: Apply Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction. Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of the solid anthraquinone sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Procedure:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile samples.
-
For direct insertion, the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.
-
-
Ionization and Analysis:
-
Instrument: A mass spectrometer equipped with an electron ionization source.
-
Parameters:
-
Electron energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.
-
Ion source temperature: 150-250 °C (optimized to ensure sample vaporization without thermal degradation).
-
Mass range: Typically scanned from m/z 40 to 600.
-
-
Process:
-
The vaporized sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions.
-
The ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
-
Data Cross-Referencing Workflow
The following diagram illustrates a logical workflow for cross-referencing spectral data for a compound of interest across multiple chemical databases to ensure accurate identification and characterization.
References
- 1. This compound | C14H7Br2NO2 | CID 6681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Amino-2-bromo-4-hydroxyanthraquinone | C14H8BrNO3 | CID 8320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Aminoanthraquinone | C14H9NO2 | CID 6710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9,10-Anthracenedione, 1-amino-2,4-dibromo- [webbook.nist.gov]
- 5. 9,10-Anthracenedione, 1-amino- [webbook.nist.gov]
Peer-reviewed literature on the synthesis and characterization of 1-Amino-2,4-dibromoanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of peer-reviewed methods for the synthesis of 1-Amino-2,4-dibromoanthraquinone, a key intermediate in the production of anthraquinone (B42736) dyes and a molecule of interest for potential pharmaceutical applications.[1][2] The document details experimental protocols, presents quantitative data for comparison, and discusses alternative precursors in the synthesis of related compounds.
Synthesis of this compound: A Comparative Overview
The primary route to this compound is the direct bromination of 1-aminoanthraquinone (B167232).[1][3] Various methods have been developed to optimize yield, purity, and reaction conditions. Below is a comparison of prominent synthesis protocols found in peer-reviewed literature and patents.
Data Presentation: Comparison of Synthesis Methods
| Method | Solvent/Reagent System | Reaction Conditions | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| Method A | Water, Sulfuric Acid, Iodine, Dispersant | 85-90°C, 4-8 hours | 99.7 | 98.5 | 224-226 | |
| Method B | Acetic Acid, Propionic Acid, Hydrobromic Acid | 0-5°C, ~1 hour | - | - | - | (Not explicitly for dibromo, but a relevant bromination method) |
| Method C | Pyridine | Steam bath, 6 hours | 70-74 | >95 (for monobromo derivative) | 193-195 (for monobromo derivative) | [4] |
| Method D | Sulfuric Acid (100%) and Acetic Acid | 120°C, 10 hours | - | - | - | |
| Method E | Sulfuric Acid (75%) | 100-150°C, 2 hours | - | - | - |
Note: Data for methods B, D, and E on the synthesis of the dibromo- derivative are not fully detailed in the cited sources, but the conditions represent important variations in the bromination of aminoanthraquinones.
Experimental Protocols
Method A: Aqueous Bromination with Sulfuric Acid and a Dispersant
This method, detailed in patent literature, offers high yield and purity.
Materials:
-
1-aminoanthraquinone
-
Water
-
Iodine
-
Dispersant (e.g., polyoxyethylene nonylphenyl ether)
-
Concentrated Sulfuric Acid
-
Bromine
-
Sodium Sulfite (B76179)
-
10% aqueous Sodium Hydroxide (B78521) solution
Procedure:
-
A mixture of 11.2 g of 1-aminoanthraquinone, 100 g of water, 0.1 g of iodine, and 0.1 g of a dispersant is prepared in a reactor.
-
15 g of concentrated sulfuric acid is slowly added to the stirring mixture.
-
The mixture is stirred for 1 hour at 25-30°C.
-
The temperature is raised to 50°C, and 17.6 g of bromine is added dropwise.
-
The reaction temperature is then increased to 85-90°C and maintained for 4-8 hours to complete the reaction.
-
The reaction mixture is neutralized with 5-6 g of sodium sulfite and a 10% aqueous sodium hydroxide solution.
-
The resulting orange precipitate of this compound is collected by filtration, washed with water, and dried.
Characterization of this compound
The synthesized product is typically characterized by a range of analytical techniques to confirm its identity and purity.
-
Melting Point: The reported melting point is consistently in the range of 224-226°C.
-
Chromatography: Purity is commonly assessed using High-Performance Liquid Chromatography (HPLC). Gas Chromatography/Mass Spectrometry (GC/MS) has also been used for its detection and analysis.[3]
-
Spectroscopy: The structure of this compound and related compounds is confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]
Alternatives in Anthraquinone Dye Synthesis
This compound serves as a crucial intermediate for a variety of anthraquinone dyes.[1][2][6] The properties of the final dye, such as color and fastness, are significantly influenced by the substitution pattern on the anthraquinone core.[7] Therefore, other substituted aminoanthraquinones can be considered as alternatives for the synthesis of different, yet related, dyes.
One of the most important alternatives is Bromaminic Acid (1-amino-4-bromoanthraquinone-2-sulfonic acid).[8][9] This compound is a key precursor for a wide range of acid and reactive dyes.[9] The bromine atom at the C4 position in bromaminic acid is readily displaced by various amino compounds to yield a diverse palette of colors.[9]
Comparative Performance of Isomer-Derived Dyes
Visualizing Synthesis Pathways
The following diagrams illustrate the logical flow of the synthesis of this compound and the position of bromaminic acid as a key alternative intermediate.
Caption: Synthesis routes to this compound.
Caption: Key intermediates in anthraquinone dye synthesis.
References
- 1. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C14H7Br2NO2 | CID 6681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. taiyo-fc.co.jp [taiyo-fc.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Amino-2,4-dibromoanthraquinone: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential, immediate safety and logistical information for the proper disposal of 1-Amino-2,4-dibromoanthraquinone, a compound recognized as a suspected carcinogen and an irritant.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all relevant safety precautions are understood and implemented.[1] Personnel handling this compound should be trained on its specific hazards.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles or a face shield.[1][3]
-
Hand Protection: Use chemically resistant gloves. It is advisable to consult with the glove manufacturer to ensure compatibility.[2]
-
Body Protection: To prevent skin contact, wear impervious clothing and boots.[3]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be necessary.[1] However, for nuisance exposures or in situations where exposure limits may be exceeded, a NIOSH-approved respirator is recommended.[2][3]
II. Spill Management Protocol
In the event of a small spill of this compound, follow these steps to ensure safe cleanup and containment:
-
Dampen the Spill: Carefully dampen the solid spill material with 5% acetic acid.[3][4]
-
Transfer Material: Transfer the dampened material into a suitable, labeled container for hazardous waste.[3][4]
-
Absorb Residue: Use absorbent paper dampened with 5% acetic acid to clean up any remaining material.[3][4]
-
Package Contaminated Materials: Seal the contaminated absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[3][4]
-
Decontaminate Surfaces: Wash all contaminated surfaces first with 5% acetic acid, followed by a thorough washing with a soap and water solution.[3][4]
-
Area Clearance: Do not re-enter the contaminated area until a safety officer has verified that it has been properly cleaned.[3][4]
III. Step-by-Step Disposal Procedure
Waste containing this compound is classified as hazardous.[1] Adherence to local, state, and federal regulations is mandatory.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.
-
Store the waste container in a well-ventilated area.[1]
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the chemical name: "this compound".
-
Given its classification, it is also prudent to label the container with "Cancer Hazard".[2]
-
-
Disposal:
IV. Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound can inform safe handling and disposal practices.
| Property | Value | Source |
| Appearance | Red, odorless solid/powder | [1][5] |
| Molecular Formula | C14H7Br2NO2 | [1][6] |
| Molecular Weight | 381.02 g/mol | [4][6] |
| Water Solubility | Insoluble | [4] |
| Melting Point | 439°F (226°C) | [4] |
| Flash Point | >392°F (>200°C) | [4] |
V. Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. research.uga.edu [research.uga.edu]
- 3. This compound(81-49-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | C14H7Br2NO2 | CID 6681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Personal protective equipment for handling 1-Amino-2,4-dibromoanthraquinone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential safety protocols and logistical information for 1-Amino-2,4-dibromoanthraquinone (CAS No. 81-49-2), a compound recognized as a potential carcinogen and a cause of serious eye irritation.[1][2][3] Adherence to these procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Exposure Limits
While no specific occupational exposure limits like TWA (Time-Weighted Average) or STEL (Short-Term Exposure Limit) have been established for this compound, a comprehensive PPE strategy is mandatory to prevent contact.[4] The following table summarizes the required personal protective equipment.
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles or a face shield.[1] |
| Hand Protection | Use nitrile or chloroprene (B89495) gloves. It is crucial to inspect gloves for any damage before use and to employ proper glove removal techniques to avoid skin contact.[2] |
| Respiratory Protection | Under normal laboratory use with adequate ventilation, respiratory protection may not be necessary.[1] For situations with potential for dust generation, nuisance exposures, or at higher levels of protection, use a NIOSH/MSHA or European Standard EN 143 approved respirator with a particle filter (e.g., P95, P1, OV/AG/P99, or ABEK-P2).[1][2] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[5] For spill response, disposable coveralls are recommended.[5] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is essential. The following step-by-step plan outlines the key procedures.
1. Preparation and Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[5]
-
Personal Protective Equipment (PPE): Before handling, ensure all personnel are equipped with the appropriate PPE as detailed in the table above.
-
Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing. Do not ingest or inhale the substance.[1]
-
Storage: Store the chemical in a tightly closed container in a dry, well-ventilated place.[1] The storage area should be clearly labeled as a "Cancer Hazard" and be accessible only to authorized personnel.[2]
2. Spill Management:
-
Immediate Action: In the event of a spill, ensure the area is well-ventilated and restrict access.[1]
-
Small Spills: For small spills, dampen the solid material with 5% acetic acid.[6] Use absorbent paper, also dampened with 5% acetic acid, to collect the material.[6]
-
Containment: Sweep or shovel the spilled material into a suitable, labeled container for disposal.[1]
-
Decontamination: Wash all contaminated surfaces with a 5% acetic acid solution followed by a soap and water solution.[6]
-
Waste: Seal all contaminated materials, including absorbent paper and disposable clothing, in a vapor-tight plastic bag for proper disposal.[6]
3. Disposal Plan:
-
Waste Characterization: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Containerization: Place waste in a suitable, closed, and clearly labeled container.[1] Do not mix with other waste.
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[5] Contact a licensed professional waste disposal service for guidance.[5] Incineration in a suitable, high-temperature incinerator may be a feasible disposal method for contaminated laboratory waste.[3]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. research.uga.edu [research.uga.edu]
- 3. This compound | C14H7Br2NO2 | CID 6681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. E-Limit [elimit.online.worksafebc.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
